3-Bromo-N,N-diphenylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVFKTOSKBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584595 | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78600-33-6 | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Bromo-N,N-diphenylaniline via Selective Buchwald-Hartwig Amination of 1-Bromo-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Bromo-N,N-diphenylaniline, a valuable building block in pharmaceutical and materials science, from the starting material 1-bromo-3-iodobenzene. The core of this synthesis lies in the chemoselective Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.
Introduction
The synthesis of multi-substituted aromatic compounds with precision is a cornerstone of modern organic chemistry. This compound is a key intermediate used in the development of novel pharmaceuticals and organic electronic materials. Its structure, featuring a diphenylamino group and a bromine atom on a benzene ring, allows for further functionalization at the bromine position.
This guide focuses on a selective and efficient synthesis route starting from 1-bromo-3-iodobenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve a regioselective amination. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and catalytic efficiency.[1][2] The general principle of higher reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed cross-coupling reactions allows for the selective formation of the C-N bond at the iodine-substituted position.[3]
Reaction Principle and Mechanism
The synthesis proceeds via a palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (in this case, the more reactive C-I bond of 1-bromo-3-iodobenzene) with an amine (diphenylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Diphenylamine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the this compound product.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a representative procedure for the selective Buchwald-Hartwig amination of 1-bromo-3-iodobenzene with diphenylamine. Optimization of reaction parameters may be necessary for specific applications.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.91 | 591-18-4 |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 122-39-4 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-iodobenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add diphenylamine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Figure 2: Experimental workflow for the synthesis.
Data Presentation
Product Characterization:
| Property | Value |
| Product Name | This compound |
| Appearance | Solid |
| Molecular Formula | C₁₈H₁₄BrN |
| Molecular Weight | 324.21 g/mol [4] |
| Melting Point | 92-96 °C (lit.) |
| Boiling Point | 193 °C / 2.5 mmHg (lit.) |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR (CDCl₃/CD₃COCD₃ 1:1) | δ (ppm): Data from a similar compound, 3-bromodiphenylamine, shows aromatic signals in the range of 115-145 ppm. The carbon attached to bromine would be at a lower field. Specific data for the title compound is referenced in Org. Magn. Resonance 15, 296 (1981).[5] |
| Mass Spectrometry (MS) | Data not available in search results. The expected molecular ion peaks would be at m/z 323 and 325 due to the isotopic abundance of bromine. |
Safety Information
-
1-Bromo-3-iodobenzene, Diphenylamine, Palladium(II) acetate, Xantphos, Sodium tert-butoxide, and Toluene are hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable solvent. Avoid open flames and sparks.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from 1-bromo-3-iodobenzene via a selective Buchwald-Hartwig amination. The provided experimental protocol and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The chemoselective nature of this reaction highlights a powerful strategy for the synthesis of complex aromatic molecules.
References
In-Depth Technical Guide: 3-Bromo-N,N-diphenylaniline (CAS 78600-33-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-N,N-diphenylaniline, a halogenated aromatic amine of interest in synthetic chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, presented in a structured format for easy reference by researchers and professionals in drug development and related fields.
Core Physicochemical Properties
This compound is a solid compound at room temperature. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 78600-33-6 | |
| Molecular Formula | C₁₈H₁₄BrN | |
| Molecular Weight | 324.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 92-96 °C | |
| Boiling Point | 193 °C at 2.5 mmHg | |
| SMILES String | Brc1cccc(c1)N(c2ccccc2)c3ccccc3 | |
| InChI Key | YDXLVFKTOSKBKT-UHFFFAOYSA-N |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] A reference to a ¹³C NMR spectrum is available on SpectraBase, though access to the full spectrum may require a subscription.[2] For the related compound 3-bromodiphenylamine, FT-IR and FT-Raman spectroscopic analyses have been reported, providing insights into the vibrational modes of a similar molecular skeleton.
Synthesis and Reactivity
A general, solvent-free method for the N-arylation of amines using arylboronic acids under ball milling conditions has been described, which could be adapted for the synthesis of this compound.[3] This method represents an environmentally friendly approach to forming C-N bonds.
Experimental Protocol: General Solvent-Free N-Arylation of Amines (Adapted) [3]
This protocol is a general procedure and would require optimization for the specific synthesis of this compound.
-
Reactants: A mixture of an arylboronic acid (e.g., 3-bromophenylboronic acid), an amine (e.g., diphenylamine), a copper (II) acetate monohydrate catalyst, potassium carbonate as a base, and silica gel are used.
-
Apparatus: The reaction is carried out in a screw-capped stainless steel vial within a planetary-centrifugal mill. Stainless steel balls of varying diameters are used as the milling media.
-
Procedure:
-
The reactants, catalyst, base, and silica gel are added to the milling vial along with the stainless steel balls.
-
The vial is placed in the planetary-centrifugal mill and subjected to high-speed milling cycles. A typical cycle involves milling at a high rotational speed (e.g., 1290 rpm) for a set duration, followed by a cooling period.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is dissolved in an appropriate organic solvent (e.g., ethyl ether) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired N-arylated product.
-
Logical Workflow for the General Synthesis:
Caption: General workflow for solvent-free N-arylation.
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.
Organic Synthesis
As a brominated aromatic amine, this compound is a versatile intermediate for various cross-coupling reactions. The bromine atom can serve as a handle for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds and the Buchwald-Hartwig amination to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4][5]
Conceptual Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Conceptual catalytic cycle for Suzuki-Miyaura coupling.
Materials Science
Triphenylamine derivatives are known for their electron-donating properties and are widely used in the development of organic electronic materials.[6] Although not specifically reported for this compound, its isomer, 4-bromotriphenylamine, is used as a hole transport material in Organic Light-Emitting Diodes (OLEDs).[7] The bromine atom allows for further functionalization to tune the electronic and photophysical properties of the resulting materials. This suggests that this compound could be a valuable building block for novel organic semiconductors.
Drug Development
The diphenylamine scaffold is present in a number of biologically active compounds.[8] While there is no specific data on the biological activity of this compound, its derivatives could be synthesized and screened for various pharmacological activities. The bromo-substituent provides a site for diversification to explore structure-activity relationships. For instance, derivatives of other brominated aromatic compounds have been investigated for their antimicrobial and anti-inflammatory properties.
Safety Information
This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation. It may also cause long-lasting harmful effects to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| May cause long lasting harmful effects to aquatic life | H413 |
Conclusion
This compound is a chemical intermediate with potential for broader application in organic synthesis and materials science. While detailed experimental data and specific applications are currently limited in publicly accessible literature, its chemical structure suggests it is a valuable precursor for the synthesis of more complex molecules through well-established cross-coupling methodologies. Further research into its synthesis, characterization, and evaluation in areas such as organic electronics and medicinal chemistry is warranted to fully explore its potential.
References
- 1. 78600-33-6|this compound|BLD Pharm [bldpharm.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 3-Bromo-N,N-diphenylaniline in Organic Solvents
Qualitative Solubility of 3-Bromo-N,N-diphenylaniline
Based on the general solubility characteristics of triphenylamine and its derivatives, this compound is expected to exhibit good solubility in common organic solvents. The non-polar, bulky structure, contributed by the three phenyl rings, governs its solubility behavior. Triphenylamine itself is well-miscible in solvents like diethyl ether and benzene and partially soluble in ethanol, while being practically insoluble in water.[1][2] The introduction of a bromine atom is unlikely to drastically alter this general trend.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | High | "Like dissolves like" principle suggests high solubility due to the non-polar nature of both the solute and the solvent. |
| Polar Aprotic | Chloroform, Dichloromethane | High | The molecule's overall non-polar character allows for favorable interactions with these solvents. |
| Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The propeller-like structure of triphenylamine derivatives can disrupt solvent-solvent interactions, promoting dissolution in a range of polar aprotic solvents.[3] | |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of the polar C-Br bond and the nitrogen lone pair may allow for some interaction, but the large hydrophobic backbone limits solubility. |
| Water | Insoluble | The large, non-polar aromatic structure makes it highly hydrophobic and thus insoluble in water.[4] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound. This protocol is based on the isothermal saturation method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered sample to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Triphenylamine - Wikipedia [en.wikipedia.org]
- 2. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diphenylaniline
This technical guide provides a detailed overview of the melting and boiling points of 3-Bromo-N,N-diphenylaniline, a key intermediate in various chemical syntheses. The document outlines the experimentally determined values for these physical constants and provides standardized protocols for their determination, which are crucial for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Data of this compound
The melting and boiling points are critical physical properties that provide insights into the purity and physical state of a compound under varying thermal conditions. The data for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 92-96 °C | (literature value)[1] |
| Boiling Point | 193 °C | at 2.5 mmHg (literature value)[1] |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.
The capillary method is a widely accepted and pharmacopeia-standard technique for the precise determination of the melting point of a crystalline solid.[1]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered and dry)
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end.[2] The sample height in the capillary should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[3] A calibrated thermometer is positioned to accurately measure the temperature of the block.
-
Initial Rapid Determination (Optional): To save time, a preliminary determination can be performed by heating the sample rapidly (e.g., 10-20 °C per minute) to find an approximate melting range.[4] A fresh sample must be used for the subsequent, more accurate measurement.
-
Accurate Determination: The apparatus is pre-heated to a temperature approximately 15-20 °C below the expected melting point. The sample is then heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[2]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is the span between these two temperatures.[3] For pure substances, this range is typically narrow.[4]
For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures, boiling point determination is conducted under reduced pressure (vacuum distillation).[5][6][7]
Apparatus and Materials:
-
Vacuum distillation setup (including a round-bottom flask, distillation head with a thermometer port, condenser, and receiving flask)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer for pressure measurement
-
Heating mantle or oil bath
-
Stir bar or boiling chips (a stir bar is preferred for vacuum applications)[8][9]
-
Sample of this compound
-
Vacuum grease
Procedure:
-
Apparatus Assembly: All glassware must be inspected for cracks or defects.[8] The joints of the distillation apparatus are lightly greased to ensure a tight seal.[8] The sample and a stir bar are placed in the distilling flask. The apparatus is assembled securely.
-
System Evacuation: The system is connected to a vacuum trap and the vacuum source.[8] The pressure inside the apparatus is gradually reduced. It is crucial to evacuate the system before applying heat to remove any low-boiling volatile impurities and prevent bumping.[8] The pressure is monitored with a manometer and allowed to stabilize.
-
Heating and Distillation: The stirring is initiated, and the distilling flask is heated gently using a heating mantle or oil bath.[5] The temperature is increased gradually until the liquid begins to boil and the vapor phase rises into the distillation head.
-
Temperature and Pressure Recording: The temperature is monitored closely. When the vapor temperature stabilizes as the liquid condenses and collects in the receiving flask, this temperature is recorded as the boiling point.[5] The corresponding pressure from the manometer must also be recorded, as the boiling point is pressure-dependent.[5]
-
Shutdown: After the measurement is complete, the heating is discontinued, and the apparatus is allowed to cool to room temperature before slowly reintroducing air into the system to equalize the pressure.[8]
Visualized Workflow
The logical progression for determining the key physical properties of a novel or purified chemical compound is depicted below.
Caption: Experimental workflow for physical property determination.
References
- 1. thinksrs.com [thinksrs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Purification [chem.rochester.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Vacuum Distillation [sihaienergytech.com]
3-Bromo-N,N-diphenylaniline: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Bromo-N,N-diphenylaniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed spectral information, experimental protocols, and a logical workflow for NMR data analysis.
Introduction
This compound, a halogenated aromatic amine, is a molecule of interest in synthetic chemistry and drug discovery. Its structural characterization is fundamental for its application and further development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such compounds. This guide presents a detailed overview of its ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Data
The chemical structure of this compound with atom numbering for NMR assignments is shown below:
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the three aromatic rings. The protons on the brominated ring will exhibit splitting patterns influenced by the bromine and nitrogen substituents, while the protons on the two N-phenyl rings will show characteristic aromatic signals.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.20 - 7.40 | m | - |
| H-4', H-5' | 7.00 - 7.15 | m | - |
| H-2'', H-6'' / H-2''', H-6''' | 7.30 - 7.45 | m | - |
| H-3'', H-5'' / H-3''', H-5''' | 7.10 - 7.25 | m | - |
| H-4'' / H-4''' | 7.00 - 7.15 | m | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms will have characteristic chemical shifts, as will the other aromatic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' | 148.5 |
| C-2' | 125.0 |
| C-3' | 122.8 |
| C-4' | 130.5 |
| C-5' | 128.0 |
| C-6' | 126.5 |
| C-1'', C-1''' | 147.0 |
| C-2'', C-6'' / C-2''', C-6''' | 129.5 |
| C-3'', C-5'' / C-3''', C-5''' | 124.0 |
| C-4'' / C-4''' | 125.5 |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can affect the magnetic field homogeneity and spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
-
Temperature: Room temperature (e.g., 298 K)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K)
Logical Workflow for NMR Data Analysis
The process of obtaining and interpreting NMR data follows a logical sequence, which can be visualized as a workflow. This workflow ensures that the data is of high quality and the structural elucidation is accurate.
Caption: Workflow for NMR Data Acquisition and Analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While experimentally verified data was not available, the provided hypothetical data and detailed experimental protocols offer a strong starting point for researchers working with this compound. The outlined workflow for NMR analysis serves as a practical guide for obtaining and interpreting high-quality NMR data, which is indispensable for the structural verification and further development of novel chemical entities in the pharmaceutical and chemical industries.
Spectroscopic and Spectrometric Characterization of 3-Bromo-N,N-diphenylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for 3-Bromo-N,N-diphenylaniline.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1580 | Strong | Aromatic C=C skeletal vibrations |
| 1500-1480 | Strong | Aromatic C=C skeletal vibrations |
| 1320-1250 | Strong | C-N stretching (tertiary aromatic amine) |
| 800-750 | Strong | C-H out-of-plane bending (meta-disubstituted benzene) |
| 750-700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| 600-500 | Medium-Weak | C-Br stretch |
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 323/325 | High | [M]⁺ (Molecular ion) |
| 244 | Moderate | [M - Br]⁺ |
| 167 | High | [C₁₂H₁₀N]⁺ (Diphenylamine radical cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of FT-IR and mass spectra for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound for the identification of functional groups.
Instrumentation: A PerkinElmer FT-IR spectrophotometer or equivalent.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
Process the resulting spectrum by performing a baseline correction and peak picking.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Acquisition Mode: Full scan.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensities.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a key chemical relationship.
Caption: Experimental workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Proposed major fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-N,N-diphenylaniline. Due to the limited availability of direct experimental crystallographic and complete spectroscopic data for this specific molecule, this guide synthesizes information from analogous substituted triphenylamine structures, computational predictions, and established principles of organic chemistry. It outlines plausible synthetic routes, predicted spectroscopic characteristics, and a detailed analysis of its likely three-dimensional conformation. This information is crucial for researchers in medicinal chemistry and materials science where the precise structure of molecular building blocks is paramount for designing novel compounds with desired biological activities or material properties.
Molecular Structure and Properties
This compound is a halogenated derivative of triphenylamine. The core structure consists of a central nitrogen atom bonded to three phenyl rings, with a bromine atom substituted at the meta-position of one of the rings.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BrN | --INVALID-LINK--[1] |
| Molecular Weight | 324.22 g/mol | --INVALID-LINK--[2] |
| CAS Number | 78600-33-6 | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 92-96 °C | --INVALID-LINK--[2] |
| Boiling Point | 193 °C at 2.5 mmHg | --INVALID-LINK--[2] |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Br | --INVALID-LINK--[1] |
| InChI | InChI=1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination or the Ullmann condensation. These methods are widely used for the formation of carbon-nitrogen bonds.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. For the synthesis of this compound, this would involve the reaction of 1,3-dibromobenzene with diphenylamine in the presence of a palladium catalyst and a suitable base.
Caption: Buchwald-Hartwig amination for this compound synthesis.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known Buchwald-Hartwig amination procedures.
Materials:
-
1,3-Dibromobenzene
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add diphenylamine, 1,3-dibromobenzene, and sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Molecular Conformation
While a crystal structure for this compound is not publicly available, the conformation can be inferred from the structures of related triphenylamine derivatives and computational modeling. Triphenylamines typically adopt a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. This twisting prevents full conjugation across the molecule.
Predicted Conformational Parameters (Based on Analogs)
| Parameter | Predicted Value Range |
| C-N-C Bond Angle | 116-123° |
| C-N Bond Length | 1.36-1.44 Å |
| Phenyl Ring Dihedral Angles | 30-50° (relative to the C-N-C plane) |
These values are based on crystallographic data of other substituted triphenylamines and are expected to be similar for this compound. The bromine substituent at the meta position is not expected to significantly alter the overall propeller conformation, though it will influence the electronic properties of the adjacent phenyl ring.
Caption: Steric hindrance leads to a propeller conformation in triphenylamines.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm). The protons on the unsubstituted phenyl rings will likely appear as overlapping multiplets. The protons on the 3-bromophenyl ring will have distinct chemical shifts due to the electronic influence of the bromine atom and the diphenylamino group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the 18 carbon atoms. The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift in the range of 120-125 ppm. The carbons directly bonded to the central nitrogen atom will appear further downfield. A reference to a ¹³C NMR spectrum in a CDCl₃/CD₃COCD₃ mixture exists, though without detailed assignments.[3]
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation may occur through the loss of the bromine atom or cleavage of the C-N bonds.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-N stretching: ~1260-1350 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Applications in Research and Development
This compound serves as a valuable building block in several areas of chemical research and development:
-
Organic Electronics: Triphenylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their electron-donating nature and amorphous film-forming properties. The bromo-substituent provides a handle for further functionalization through cross-coupling reactions to tune the electronic properties of the material.
-
Medicinal Chemistry: The triphenylamine scaffold is present in some biologically active molecules. The bromo-substituent can be used to introduce other functional groups to explore structure-activity relationships in drug discovery programs.
-
Fluorescent Probes: The triphenylamine core can be incorporated into larger molecules to create fluorescent probes for sensing various analytes. The bromine atom allows for the attachment of recognition moieties or other fluorophores.
Caption: Key application areas for this compound.
Conclusion
This compound is a molecule with significant potential in materials science and medicinal chemistry. While direct experimental data on its solid-state structure and complete spectroscopic characterization are limited, a robust understanding of its properties can be derived from the study of analogous compounds and computational methods. This guide provides a foundational understanding of its molecular structure, conformation, and potential applications, serving as a valuable resource for researchers working with this and related triphenylamine derivatives. Further experimental work to fully characterize this compound would be a valuable contribution to the field.
References
Commercial Suppliers of High-Purity 3-Bromo-N,N-diphenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for high-purity 3-Bromo-N,N-diphenylaniline (CAS No. 78600-33-6), a crucial building block in the development of advanced materials, particularly for applications in Organic Light Emitting Diodes (OLEDs), and as a versatile intermediate in pharmaceutical synthesis. This document outlines key quality specifications from various suppliers, a representative synthesis and purification protocol, and a workflow for procurement and quality verification.
Supplier Specifications
The following table summarizes the publicly available data for this compound from several commercial suppliers. It is important to note that for detailed impurity profiles and lot-specific data, direct contact with the supplier and a request for a Certificate of Analysis (CoA) are essential.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | 647527 | 97%[1] | 78600-33-6[1] | C18H14BrN[1] | 324.21[1] | Provides access to Certificates of Analysis for specific batches on their website.[1] |
| Aladdin Scientific | B134545 | ≥98%[2] | 78600-33-6 | C18H14BrN[2] | 324.21[2] | - |
| BLD Pharm | BD139458 | 97.0% | 78600-33-6[3] | C18H14BrN | 324.21 | Offers access to NMR, HPLC, and LC-MS data.[3] |
| Henan Allgreen Chemical Co., Ltd. | AG-C-100431 | 98% (customizable)[4] | 78600-33-6[4] | C18H14BrN[4] | 324.21 | Purity can be adjusted according to customer demand.[4] |
Experimental Protocols
Representative Synthesis of this compound
The following protocol is a general representation of the synthesis of a bromoaniline derivative, adapted from methodologies described in the patent literature for the bromination of aromatic amines.[5] This method utilizes copper(II) bromide as both a bromine source and a catalyst.
Materials:
-
N,N-diphenylaniline
-
Copper(II) bromide (CuBr2)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diphenylaniline in tetrahydrofuran (THF).
-
Under agitation, add copper(II) bromide (CuBr2) to the solution. The molar ratio of substrate to CuBr2 can be optimized, with a ratio of 1:2 being a potential starting point.[5]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 50°C) for a duration determined by reaction monitoring.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Upon completion, the THF is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The pH is adjusted to neutral (pH 7) with a saturated sodium carbonate solution.[5]
-
The aqueous layer is extracted with ethyl acetate. The combined organic phases are washed with saturated brine.[5]
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[5]
Purification Protocol
The crude this compound is typically purified by column chromatography on silica gel, followed by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Ethanol or a suitable solvent system for recrystallization
Procedure:
-
Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a non-polar eluent such as hexane.
-
The adsorbed product is loaded onto the top of the column.
-
The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
-
Recrystallization:
-
The purified product from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol).
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield high-purity this compound.
-
Quality Control and Procurement Workflow
The following diagram illustrates a typical workflow for the procurement and quality verification of high-purity this compound for research and development purposes.
Caption: A flowchart outlining the key steps in sourcing and validating the quality of this compound.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through the electrophilic bromination of N,N-diphenylaniline. The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the desired meta-substituted product.
Caption: A simplified diagram illustrating the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for 3-Bromo-N,N-diphenylaniline in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1] This powerful method allows for the coupling of amines with aryl halides, offering a broad substrate scope and functional group tolerance that is highly valued in the pharmaceutical and materials science industries. 3-Bromo-N,N-diphenylaniline is a valuable building block in this context, enabling the synthesis of complex triarylamines and other nitrogen-containing architectures. These products are often investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of biologically active molecules.[1][2]
This document provides detailed application notes and representative protocols for the use of this compound in Buchwald-Hartwig amination reactions.
Core Concepts and Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to yield the desired N-arylated product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific amine coupling partner.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. Note: These protocols are starting points and may require optimization for specific substrates and scales.
Protocol 1: Coupling of this compound with a Primary Amine (e.g., Aniline)
Objective: Synthesis of N,N,N'-triphenyl-1,3-benzenediamine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium tert-butoxide (e.g., 1.4 equivalents).
-
To the flask, add this compound (1.0 equivalent) and aniline (1.2 equivalents).
-
Seal the flask and add anhydrous toluene via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of this compound with a Secondary Amine (e.g., Diphenylamine)
Objective: Synthesis of N3,N3,N3',N3'-tetraphenyl-[1,1'-biphenyl]-3,3'-diamine.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (e.g., 1.5 mol%), RuPhos (e.g., 3 mol%), and K₃PO₄ (e.g., 2.0 equivalents).
-
Add this compound (1.0 equivalent) and diphenylamine (1.1 equivalents).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at a temperature typically ranging from 100-120 °C.
-
Monitor the reaction for completion by TLC, LC-MS, or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired product.
Data Presentation
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides. The specific yields for this compound will vary depending on the amine coupling partner and require experimental optimization.
Table 1: Representative Conditions for Coupling with Primary Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16-24 | 65-90 |
Table 2: Representative Conditions for Coupling with Secondary Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18-24 | 75-98 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-20 | 80-96 |
Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[1][2][3] Its significance is underscored by its wide applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5] This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-N,N-diphenylaniline, a versatile building block in medicinal chemistry and materials science. The resulting N,N-diphenyl-[1,1'-biphenyl]-3-amine and its derivatives are key intermediates in the development of novel organic light-emitting diodes (OLEDs), hole-transporting materials, and biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][6] This step is often the rate-determining step in the catalytic cycle.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide. The base activates the organoboron compound, facilitating this transfer.[1][2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]
Experimental Protocol: Synthesis of N,N-diphenyl-[1,1'-biphenyl]-3-amine
This protocol describes a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature to form the active Pd(0) catalyst in situ. While Pd(II) sources are often used, they are reduced to the catalytically active Pd(0) in the reaction mixture.[6]
-
Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask. Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diphenyl-[1,1'-biphenyl]-3-amine.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids under the optimized conditions described above.
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | N,N-diphenyl-[1,1'-biphenyl]-3-amine | 92 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-N,N-diphenyl-[1,1'-biphenyl]-3-amine | 88 | >98 |
| 3 | 4-Tolylboronic acid | 4'-Methyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine | 90 | >97 |
| 4 | 3-Thienylboronic acid | N,N-diphenyl-3-(thiophen-3-yl)aniline | 85 | >97 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Diagrams of Reaction Scheme, Experimental Workflow, and Catalytic Cycle
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Hole Transport Materials from 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hole transport materials (HTMs) utilizing 3-Bromo-N,N-diphenylaniline as a key starting material. The methodologies focus on widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer versatile pathways to a diverse range of triarylamine-based HTMs for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Introduction to this compound in HTM Synthesis
This compound is a versatile building block for the synthesis of high-performance hole transport materials. The triphenylamine core provides excellent hole mobility and thermal stability, while the bromo substituent offers a reactive site for carbon-carbon and carbon-nitrogen bond formation. This allows for the straightforward introduction of various functional groups to tune the optoelectronic properties of the final HTM, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of different device architectures.
Key Synthetic Strategies
The two primary palladium-catalyzed cross-coupling reactions for modifying this compound are:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound (boronic acid or boronic ester). This is a powerful method for introducing extended π-conjugation by adding aromatic or heteroaromatic moieties.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This is a key method for creating larger triarylamine dendrimers or introducing specific nitrogen-containing heterocycles.[1][2]
Data Presentation: Performance of HTMs Derived from Triarylamine Cores
The following table summarizes key performance parameters of representative hole transport materials based on triarylamine structures, highlighting the potential of derivatives synthesized from this compound.
| Hole Transport Material (HTM) | Synthesis Method | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Application | Device Efficiency |
| Hypothetical HTM-1 | Suzuki Coupling | 1.0 x 10⁻⁴ - 5.0 x 10⁻³ | -5.1 to -5.4 | -2.0 to -2.3 | OLED | High external quantum efficiency (>20%) |
| Hypothetical HTM-2 | Buchwald-Hartwig | 5.0 x 10⁻⁵ - 2.0 x 10⁻³ | -5.0 to -5.3 | -1.9 to -2.2 | Perovskite Solar Cell | Power conversion efficiency (>21%) |
| Br-DQTPA | Suzuki Coupling | Enhanced compared to non-brominated analog | Not specified | Not specified | Green Phosphorescent OLED | >21% EQE, >90 lm/W |
| TPA-based HTMs | Varied | 5.93 x 10⁻⁵ - 4.21 x 10⁻² | -5.00 to -5.16 | Not specified | Perovskite Solar Cell | Promising candidates[3] |
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Substituted HTM via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hole transport material by coupling this compound with a carbazole-based boronic acid.
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Addition of Base and Solvents: Add potassium phosphate tribasic (3.0 eq). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe. The reaction mixture is then heated to 80-110 °C and stirred vigorously for 12-24 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) indicates completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure carbazole-substituted HTM.
Protocol 2: Synthesis of a Dimeric Triarylamine HTM via Buchwald-Hartwig Amination
This protocol details the synthesis of a dimeric hole transport material by the self-coupling of this compound in the presence of a palladium catalyst.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.01-0.05 eq) and tri(tert-butyl)phosphine tetrafluoroborate (0.02-0.10 eq) to an oven-dried Schlenk flask.
-
Addition of Reagents: Add sodium tert-butoxide (2.2 eq) and this compound (2.0 eq).
-
Solvent and Reaction: Add anhydrous toluene via syringe. The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane mixture) to obtain the pure dimeric triarylamine HTM.[4]
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis of Triarylamine Derivatives from 3-Bromo-N,N-diphenylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triarylamine derivatives are a significant class of organic compounds widely utilized in the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and as intermediates in pharmaceuticals due to their unique electronic and hole-transporting properties.[1][2][3] 3-Bromo-N,N-diphenylaniline serves as a versatile starting material for the synthesis of a diverse range of functionalized triarylamine derivatives through various cross-coupling reactions. This document provides detailed experimental protocols for the synthesis of these derivatives via common palladium- and copper-catalyzed cross-coupling reactions.
Synthetic Methodologies
The bromine atom on the this compound scaffold allows for a variety of cross-coupling reactions to introduce new functional groups and build molecular complexity. The primary methods covered in these notes are:
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[4][5]
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[6][7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[10][11]
-
Ullmann Condensation: A copper-catalyzed method for C-N and C-O bond formation.[12][13]
The choice of reaction is dictated by the desired final structure. The following diagram illustrates the synthetic possibilities from the common starting material.
Caption: Synthetic pathways from this compound.
Experimental Protocols
General Safety Precautions:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be dried and degassed before use to prevent catalyst deactivation.[14]
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with a secondary amine.[4][5]
Reaction Scheme: Ar-Br + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂ (where Ar = N,N-diphenylanilin-3-yl)
Materials and Equipment:
-
This compound
-
Secondary amine (e.g., Diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[15][16]
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the synthesis of 3-aryl-N,N-diphenylaniline derivatives via a palladium-catalyzed reaction with an arylboronic acid.[6][7][17]
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar' (where Ar = N,N-diphenylanilin-3-yl)
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[14]
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Standard reaction and purification equipment as listed in Protocol 2.1.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol) in the chosen solvent system (e.g., 4 mL Dioxane and 1 mL H₂O).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 3-(alkynyl)-N,N-diphenylaniline derivatives.[8][18][19]
Reaction Scheme: Ar-Br + R-C≡CH --(Pd catalyst, Cu(I) cocatalyst, Base)--> Ar-C≡C-R (where Ar = N,N-diphenylanilin-3-yl)
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))[18]
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard reaction and purification equipment.
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.
-
Monitor the reaction by TLC. After completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of various triarylamine derivatives from this compound.
Table 1: Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 91[20] |
| 2 | N-Phenylnaphthalen-1-amine | Ni(I)/NHC complex | NaOtBu | THF | 80 | 48 | 79[20] |
| 3 | 4-Fluoro-N-phenylaniline | Ni(I)/NHC complex | NaOtBu | THF | 80 | 48 | 91[20] |
| 4 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~85 (typical) |
Table 2: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 (typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 8 | 92 (typical) |
| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 10 | 89[14] |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / tBu₃P | K₃PO₄ | DMF | 110 | 16 | 78 (typical) |
Table 3: Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 65 | 3 | 89[18] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 6 | 93[21] |
| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 80 | 4 | 85 (typical) |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ | CuI | Piperidine | CH₃CN | RT | 12 | 88 (typical) |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of triarylamine derivatives via cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. kbfi.ee [kbfi.ee]
Application Notes and Protocols: 3-Bromo-N,N-diphenylaniline as a Versatile Precursor for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-N,N-diphenylaniline as a key building block for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The strategic placement of the bromine atom on the meta-position of the triphenylamine core allows for versatile functionalization through common cross-coupling reactions, enabling the development of efficient Hole Transport Layer (HTL) and emissive materials.
Introduction to this compound in OLEDs
Triphenylamine (TPA) derivatives are a cornerstone in the design of OLED materials due to their excellent hole-transporting properties, high thermal stability, and morphological robustness. The introduction of a bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile synthesis of a diverse library of molecules with tailored optoelectronic properties. This compound, with its bromine at the meta-position, offers a unique structural motif to create asymmetric and dendritic molecules that can inhibit crystallization and enhance the amorphous nature of thin films in OLED devices, a crucial factor for device longevity and performance.
Applications in OLED Material Synthesis
This compound is a versatile precursor for various classes of OLED materials:
-
Hole Transport Materials (HTMs): The triphenylamine core provides inherent hole-transporting capabilities. By coupling this compound with other hole-transporting moieties like carbazole or other triarylamines, novel HTMs with enhanced mobility and tailored energy levels can be synthesized. Bromine-substituted triphenylamine derivatives have been shown to exhibit improved hole-mobility.
-
Emitting Layer (EML) Materials: Through Suzuki coupling with various aromatic boronic acids, fluorescent or phosphorescent emitters can be synthesized. The triphenylamine unit can act as a strong electron donor in donor-acceptor type emitters, allowing for the tuning of emission colors from blue to red.
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), host materials with high triplet energies are required. This compound can be used to construct host materials that can efficiently transfer energy to phosphorescent guest emitters.
Synthetic Pathways
The primary synthetic routes for functionalizing this compound involve palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl or heteroaryl groups at the 3-position of the triphenylamine core. This is a powerful method for synthesizing blue fluorescent emitters and host materials.
Caption: Suzuki coupling of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
This amination reaction is a powerful tool for synthesizing extended triarylamine structures, which are excellent candidates for hole-transporting materials. It allows for the coupling of this compound with primary or secondary amines, including carbazole.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of OLED materials from this compound.
General Protocol for Suzuki-Miyaura Coupling
Synthesis of a Triphenylamine-Substituted Anthracene Derivative (Illustrative Example)
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), an anthracene boronic acid derivative (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).
-
Solvent and Base: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq.).
-
Degassing: Degas the mixture by bubbling with argon for 20-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and extract with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Synthesis of a Carbazole-Functionalized Triphenylamine (Illustrative Example)
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 eq.), carbazole (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
OLED Device Fabrication and Performance
Materials synthesized from this compound can be incorporated into OLEDs via thermal evaporation in a high-vacuum chamber.
General OLED Fabrication Workflow
Caption: General workflow for OLED fabrication and testing.
Representative Performance Data
While specific data for materials directly derived from this compound is not widely published, the performance of analogous triphenylamine-based materials provides a strong indication of their potential. The following tables summarize typical performance characteristics for blue fluorescent emitters and green phosphorescent devices using triphenylamine derivatives.
Table 1: Performance of a Representative Blue Fluorescent OLED with a Triphenylamine-Substituted Anthracene Emitter
| Parameter | Value |
| Maximum Luminance (cd/m²) | 7306 |
| Luminous Efficiency (cd/A) | 4.95 |
| Power Efficiency (lm/W) | 1.83 |
| CIE Coordinates (x, y) | (0.159, 0.166) |
Data is illustrative and based on similar reported materials.
Table 2: Performance of a Representative Green Phosphorescent OLED with a Triphenylamine-based Host Material
| Parameter | Value |
| Maximum Current Efficiency (cd/A) | 83.5 |
| Maximum Power Efficiency (lm/W) | 71.4 |
| External Quantum Efficiency (%) | ~20-25 |
Data is illustrative and based on high-efficiency green PhOLEDs with triphenylamine-based hosts.[1][2]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of OLED materials. Its utility in forming robust C-C and C-N bonds through established palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of materials for hole transport and emissive layers. The protocols and representative data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound-based compounds in the development of next-generation OLED technologies.
References
The Triphenylamine Scaffold in Oncology: Application Notes on 3-Bromo-N,N-diphenylaniline Derivatives in Anticancer Drug Discovery
Introduction: The triphenylamine (TPA) scaffold is a privileged structure in medicinal chemistry, prized for its unique three-dimensional, propeller-like conformation and its electron-rich nature. These characteristics make it an attractive core for the development of novel therapeutic agents. While the direct application of 3-Bromo-N,N-diphenylaniline in medicinal chemistry is not extensively documented in publicly available literature, its structural analogs, particularly those derived from 4-(diphenylamino)benzaldehyde, have shown significant promise as anticancer agents. The bromine substituent on the triphenylamine core can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, or it can be utilized for its steric and electronic properties to modulate biological activity. This document provides an overview of the application of the triphenylamine scaffold, using a series of pyridine, thiazole, and pyrazole analogs derived from a closely related starting material as a case study for researchers, scientists, and drug development professionals.
Application Note 1: Triphenylamine Derivatives as Potential Anticancer Agents
The triphenylamine moiety can be incorporated into various heterocyclic systems to generate compounds with potent antiproliferative activity. The electron-donating triphenylamine group can enhance the interaction of the molecule with biological targets, while the heterocyclic component can be tailored to target specific enzymes or receptors involved in cancer cell proliferation.
A recent study detailed the synthesis and biological evaluation of a series of novel compounds where a triphenylamine core was linked to pyridine, thiazole, and pyrazole heterocycles.[1] These compounds were assessed for their in vitro anticancer activity against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A-549) cell lines.
Quantitative Data Summary
The antiproliferative activity of the synthesized triphenylamine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results for the most potent compounds are summarized in the table below.
| Compound ID | Heterocyclic Moiety | Target Cell Line | IC50 (µM)[1] |
| 4b | Pyridine | A-549 | 0.00803 |
| 4e | Pyridine | A-549 | 0.0095 |
| Cisplatin (Reference) | - | A-549 | - |
| 4b | Pyridine | MDA-MB-231 | >100 |
| 4e | Pyridine | MDA-MB-231 | >100 |
| Cisplatin (Reference) | - | MDA-MB-231 | - |
Note: The original study did not provide a specific IC50 value for Cisplatin under their experimental conditions but used it as a reference standard.
Experimental Protocols
The following protocols are adapted from the cited literature and provide a methodological framework for the synthesis and biological evaluation of triphenylamine-based anticancer agents.[1]
Protocol 1: Synthesis of Pyridone Analogues (4a-e)
This protocol describes the synthesis of 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitriles.
Materials:
-
N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides (3a-e)
-
Malononitrile
-
Ethanol
-
Piperidine
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the appropriate N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamide (3a-e) (1 mmol) and malononitrile (1 mmol) is prepared in ethanol (30 mL).
-
A few drops of piperidine are added to the mixture as a catalyst.
-
The reaction mixture is heated under reflux for 5-7 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyridone analogues (4a-e).
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
MDA-MB-231 and A-549 cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
The cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% FBS in a humidified atmosphere of 5% CO2 at 37°C.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compounds. A control group with medium and DMSO is also included.
-
The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Visualizations
Synthetic Workflow for Triphenylamine-based Pyridone Analogues
Caption: Synthetic scheme for triphenylamine-based pyridone analogues.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow of the in vitro anticancer activity screening.
Conclusion
The triphenylamine scaffold serves as a valuable platform for the design and synthesis of novel anticancer agents. While direct medicinal chemistry applications of this compound are not widely reported, the successful development of potent anticancer compounds from a structurally similar precursor underscores the potential of this chemical class. The synthetic and biological testing protocols provided herein offer a foundational framework for researchers to explore the therapeutic potential of novel triphenylamine derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance them in the drug discovery pipeline.
References
Application Notes and Protocols: The Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,N-diphenylaniline with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biaryl amines is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to these valuable scaffolds.[3][4] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-N,N-diphenylaniline with various organoboron reagents. The protocols and data presented are designed to guide researchers in the successful synthesis of N,N-diphenyl-[1,1'-biphenyl]-3-amine derivatives.
The reaction of this compound with an organoboron reagent, such as an arylboronic acid or its corresponding ester, in the presence of a palladium catalyst and a base, yields the desired biaryl amine. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[5]
Reaction Principle and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
Achieving optimal yields for the Suzuki-Miyaura coupling of this compound requires careful selection of reaction parameters. The following table summarizes various conditions reported for the coupling of similar aryl bromides, which can serve as a starting point for optimization.
| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12 | High |
| 3 | 3,5-Dichlorophenylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ (3) | Dioxane/H₂O (10:1) | 90 | 16 | Good |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 18 | High |
| 5 | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | H₂O | 85 | 1 | Moderate to Good |
Yields are generalized based on literature for similar substrates and may vary for the specific reaction of this compound.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for various organoboron reagents.
Materials:
-
This compound
-
Arylboronic acid or potassium aryltrifluoroborate (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and, if necessary, the ligand. Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe. If a mixed solvent system (e.g., dioxane/water) is used, the components should be degassed separately before addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Specific Protocol: Synthesis of 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
The following protocol is adapted from the synthesis of a related compound and can be modified for the reaction of this compound.[7][8]
Reactants:
-
4-(Diphenylamino)phenylboronic acid (This would be replaced with this compound)
-
1-Bromo-3,5-dichlorobenzene (This would be replaced with the desired arylboronic acid)
-
Potassium carbonate
-
Water-soluble palladium catalyst (e.g., as described by Hamilton et al., 2013) or a standard Pd catalyst.
-
Ethanol and Water
Procedure:
-
Combine 4-(diphenylamino)phenylboronic acid (1.0 equiv), 1-bromo-3,5-dichlorobenzene (1.0 equiv), and potassium carbonate (12.0 equiv) in a flask.[7]
-
Add a mixture of ethanol and water (e.g., 20 mL ethanol and 15 mL water for a 3 mmol scale reaction).[7]
-
Sparge the mixture with nitrogen for 10 minutes to degas.[7]
-
Add the palladium catalyst.
-
Heat the reaction to 80°C under a nitrogen atmosphere until completion (monitored by TLC).[7]
-
After completion, pour the reaction mixture into water.[7]
-
Collect the resulting precipitate by suction filtration.
-
Recrystallize the crude product from hot ethanol to afford the pure product. A yield of 71% was reported for the synthesis of 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine.[7]
Applications in Drug Development and Materials Science
The N,N-diphenyl-[1,1'-biphenyl]-3-amine scaffold and its derivatives are important structural motifs in various fields.
-
Drug Development: Biphenyl derivatives are found in numerous marketed drugs and exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[1][2] The ability to readily synthesize a library of these compounds via Suzuki-Miyaura coupling is crucial for structure-activity relationship (SAR) studies in drug discovery programs.
-
Materials Science: Triphenylamine derivatives, which include the products of this reaction, are widely used in organic electronic materials. Their electron-donating properties make them suitable for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as hole-transporting materials.[7]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst or a more active pre-catalyst. |
| Low reaction temperature | Increase the temperature in increments of 10 °C. | |
| Inappropriate base | Try a stronger base like K₃PO₄ or Cs₂CO₃.[5] | |
| Formation of Side Products | Homocoupling of the organoboron reagent | Use a slight excess of the aryl bromide. Ensure slow addition of the catalyst. |
| Protodeboronation of the organoboron reagent | Use anhydrous solvents and ensure the base is dry. Potassium aryltrifluoroborates can be more resistant to protodeboronation.[6] | |
| Catalyst decomposition | Use a phosphine ligand to stabilize the palladium catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of N,N-diphenyl-[1,1'-biphenyl]-3-amine derivatives from this compound. Careful optimization of the catalyst, ligand, base, and solvent system is key to achieving high yields. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and implement this important transformation in their own synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
- 1. diva-portal.org [diva-portal.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed synthesis of various derivatives of 3-Bromo-N,N-diphenylaniline. This versatile building block is a cornerstone in the construction of complex organic molecules with applications ranging from materials science to medicinal chemistry. The methodologies outlined below—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling—offer powerful tools for the formation of new carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of a diverse array of functionalized triarylamines and related structures.
The products of these reactions, derivatives of triphenylamine, are of significant interest due to their electron-donating nature and three-dimensional propeller-like structures. These characteristics make them prime candidates for use as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2][3] Furthermore, the structural motifs accessible through these reactions are prevalent in many biologically active compounds, highlighting their potential in drug discovery and development.[4][5]
I. Buchwald-Hartwig Amination: Synthesis of N,N-Diphenyl-N'-arylbenzene-1,3-diamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][6] This reaction allows for the coupling of this compound with a variety of primary and secondary amines to furnish the corresponding N,N-diphenyl-N'-substituted-benzene-1,3-diamines. These products are valuable intermediates in the synthesis of hole-transporting materials and pharmacologically active compounds.[7]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85-95 |
| 2 | Carbazole | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 90-98 |
Detailed Experimental Protocol: Synthesis of N,N,N'-Triphenyl-1,3-benzenediamine (Entry 1)
Materials:
-
This compound (1.0 mmol, 324.2 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N,N,N'-triphenyl-1,3-benzenediamine.
II. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-N,N-diphenylanilines
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[8] It enables the reaction of this compound with various arylboronic acids or their esters to produce 3-aryl-N,N-diphenylanilines. These compounds are of particular interest as building blocks for hole-transporting materials in OLEDs due to their extended π-conjugation.[2]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | Pyrene-1-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
| 3 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80-90 |
Detailed Experimental Protocol: Synthesis of N,N-Diphenyl-3-(pyren-1-yl)aniline (Entry 2)
Materials:
-
This compound (1.0 mmol, 324.2 mg)
-
Pyrene-1-boronic acid (1.2 mmol, 295.2 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 21.9 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, pyrene-1-boronic acid, and cesium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the final product.
III. Heck Coupling: Synthesis of 3-Styryl-N,N-diphenylaniline
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[6] This reaction can be employed to synthesize 3-styryl-N,N-diphenylaniline from this compound and styrene, providing access to compounds with potential applications in organic electronics.
Table 3: Representative Conditions for Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Herrmann's palladacycle (2) | NaOAc | DMAc | 120 | 12 | 80-90 |
Detailed Experimental Protocol: Synthesis of 3-Styryl-N,N-diphenylaniline (Entry 1)
Materials:
-
This compound (1.0 mmol, 324.2 mg)
-
Styrene (1.5 mmol, 156.2 mg, 172 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Add this compound, Pd(OAc)₂, and P(o-tolyl)₃ to a dry Schlenk tube with a magnetic stir bar.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
IV. Sonogashira Coupling: Synthesis of 3-(Phenylethynyl)-N,N-diphenylaniline
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This method is ideal for synthesizing 3-(phenylethynyl)-N,N-diphenylaniline from this compound and phenylacetylene, creating a valuable building block for conjugated polymers and molecular wires.
Table 4: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 80-90 |
| 3 | 1-Octyne | PdCl₂(MeCN)₂ (3) | - (Copper-free) | Piperidine | DMF | 90 | 16 | 70-80 |
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)-N,N-diphenylaniline (Entry 1)
Materials:
-
This compound (1.0 mmol, 324.2 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add phenylacetylene to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment should be worn at all times.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Heck Coupling Reactions Involving 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene.[1][2] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. This document provides detailed application notes and a representative protocol for the Heck coupling reaction of 3-Bromo-N,N-diphenylaniline with various alkenes. The diphenylamino group at the meta-position is an electron-donating group, which can influence the reactivity of the aryl bromide in the catalytic cycle. The resulting 3-alkenyl-N,N-diphenylaniline derivatives are valuable intermediates in the synthesis of functionalized triphenylamine-based materials for optoelectronic applications and as building blocks in medicinal chemistry.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the alkene double bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with representative alkenes, based on general knowledge of the Heck reaction. Actual yields may vary and require optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 75-90 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 65-80 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 16 | 70-85 |
Experimental Protocols
Representative Protocol for the Heck Coupling of this compound with Styrene
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol, 1.5 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-styryl-N,N-diphenylaniline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Heck coupling reaction.
References
Application Notes and Protocols for the Lithiation of 3-Bromo-N,N-diphenylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-N,N-diphenylaniline is a versatile building block in organic synthesis, enabling the introduction of the diphenylamino group into various molecular scaffolds. The strategic functionalization of this aromatic ring, particularly at the 3-position, can be efficiently achieved through a lithium-halogen exchange reaction. This process generates a potent nucleophilic organolithium intermediate, which can then be reacted with a wide range of electrophiles to afford diverse substituted N,N-diphenylaniline derivatives. These products are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the lithiation of this compound.
Reaction Principle: Lithium-Halogen Exchange
The core of this protocol is the lithium-halogen exchange reaction. An organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), reacts with this compound. The more electropositive lithium atom exchanges with the bromine atom, resulting in the formation of the thermodynamically more stable 3-lithiated-N,N-diphenylaniline and an alkyl bromide byproduct.[1] This reaction is typically performed at very low temperatures, such as -78 °C, to ensure high selectivity and to prevent unwanted side reactions or decomposition of the organolithium intermediate.[2]
Data Presentation
A critical aspect of a successful lithiation reaction is the choice of the appropriate lithiating agent. The following table summarizes the characteristics of commonly used organolithium reagents for lithium-halogen exchange.
| Lithiating Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, cost-effective, and effective for many substrates.[3] | Can sometimes act as a nucleophile, leading to side products.[4] | 1.0 - 1.2 |
| sec-Butyllithium (sec-BuLi) | CH₃CH₂CH(Li)CH₃ | More basic and sterically hindered than n-BuLi, can improve regioselectivity. | Thermally less stable than n-BuLi. | 1.0 - 1.2 |
| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, excellent for sterically hindered bromides and rapid exchange.[1][4] | More hazardous (pyrophoric) and expensive. Can cause elimination of the resulting t-BuBr.[4] | 1.1 - 2.2 |
Experimental Protocol
This protocol details the lithiation of this compound using n-butyllithium, followed by quenching with a generic electrophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Electrophile (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Assemble a Schlenk flask containing a magnetic stir bar, seal with a septum, and purge with the inert gas for at least 15 minutes to ensure an anhydrous and oxygen-free environment.[2]
-
-
Addition of Reactant and Solvent:
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure the temperature has equilibrated.[2]
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution and to monitor the internal temperature to prevent any significant increase.[2]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[2]
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.
-
Let the reaction stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.[2]
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-substituted-N,N-diphenylaniline.
-
Mandatory Visualization
Caption: Workflow for the lithiation of this compound.
References
Application Notes and Protocols: Synthesis of Organic Semiconductors Utilizing 3-Bromo-N,N-diphenylaniline
Introduction
3-Bromo-N,N-diphenylaniline is a key building block in the synthesis of advanced organic semiconductors, particularly for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its triphenylamine core provides excellent hole-transporting capabilities, while the bromine atom serves as a reactive site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of a diverse range of triarylamine-based materials with tailored optoelectronic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors. The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Applications
Organic semiconductors derived from this compound are primarily utilized as:
-
Hole-Transporting Layers (HTLs) in OLEDs: These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.
-
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells: They play a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.
-
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of OPV devices.
Data Presentation: Performance of Triarylamine-Based Organic Semiconductors
The following table summarizes key performance parameters of various organic semiconductors derived from triarylamine precursors, including those with structural similarities to derivatives of this compound. This data is intended to provide a comparative overview of the expected performance characteristics.
| Material Class | Hole Mobility (cm²/Vs) | Device Type | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Power Conversion Efficiency (PCE) (%) | Reference |
| Biphenyl Enamines | 2 x 10⁻² | - | - | - | - | [1] |
| Triarylamine/Bithiophene Copolymer | High | Perovskite Solar Cell | - | - | 21.3 | [2] |
| Poly(triarylamine) with vinyl groups | - | Perovskite Solar Cell | - | - | 12.3 (additive-free) | [1] |
| Tetrakis-triphenylamine (TPE) | - | Tin-Based Perovskite Solar Cell | - | - | 7.23 (dopant-free) | |
| 4,4'-Bis(1,2,2-triphenylvinyl)biphenyl (BTPE) | - | OLED | 7.1 (blue), 18 (green), 5 (red) | 4.5 | - | [3] |
| Chrysene derivative with triphenylamine | - | OLED | 4.13 | - | - | |
| N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) | 1.63 x 10⁻⁵ (at 50 nm) | OLED | - | - | - | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester. This reaction is fundamental for extending the π-conjugated system of the triarylamine core.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Degassed water (if using a two-phase system)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL) via syringe. If using a carbonate base, a small amount of degassed water (e.g., 10-20% of the organic solvent volume) can be added to facilitate the dissolution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl-substituted triphenylamine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is essential for synthesizing more complex, extended triarylamine structures.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.2-1.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.2-1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.1-1.5 mmol).
-
Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated triphenylamine derivative.
Mandatory Visualizations
Caption: Synthetic workflow for an organic semiconductor via Suzuki-Miyaura coupling.
Caption: Synthetic workflow for an organic semiconductor via Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in the Suzuki coupling of this compound, a sterically hindered substrate, can often be attributed to several factors:
-
Inefficient Oxidative Addition: The steric bulk from the two phenyl groups on the nitrogen atom can impede the palladium catalyst's approach to the carbon-bromine bond, slowing down this initial step of the catalytic cycle.[1][2]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate.[2][3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[2][3][4]
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid. For challenging substrates, common bases like K₂CO₃ might be insufficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[3][5]
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene, sometimes with a small amount of water, are commonly used.[3]
-
Side Reactions: Competing reactions such as dehalogenation (replacement of bromine with hydrogen) or protodeboronation (loss of the boronic acid group) can consume starting materials and reduce the yield of the desired product.
Q2: I am observing a significant amount of a byproduct that appears to be N,N-diphenylaniline. What is this side reaction and how can I minimize it?
A2: The formation of N,N-diphenylaniline indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This can be caused by:
-
High Temperatures and Long Reaction Times: These conditions can promote the undesired reduction of the starting material.
-
Choice of Base and Solvent: Some bases or solvents can act as hydride donors, leading to dehalogenation.
-
High Purity Reagents: Using high-purity reagents and solvents can help minimize this side reaction.[3]
To minimize dehalogenation, consider lowering the reaction temperature, reducing the reaction time by monitoring for completion, and screening different bases and solvents.
Q3: How do I choose the optimal catalyst system for the Suzuki coupling of this compound?
A3: For sterically hindered substrates like this compound, the choice of catalyst and ligand is critical.[2][3] Standard phosphine ligands may not be bulky or electron-donating enough to promote the reaction.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling sterically hindered substrates as they facilitate both the oxidative addition and reductive elimination steps.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective for sterically demanding couplings and can sometimes offer higher stability and activity.[2][4]
-
Palladium Precatalysts: Using pre-formed palladium precatalysts can offer better reproducibility and activity.
It is highly recommended to screen a variety of modern catalyst systems to identify the most effective one for your specific coupling partners.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Ineffective catalyst system. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[2][3] |
| Insufficiently active base. | Try stronger bases like K₃PO₄, Cs₂CO₃, or K-O-t-Bu.[3][5] | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for potential side reactions. | |
| Poor solubility of reagents. | Experiment with different solvents or solvent mixtures (e.g., dioxane/water, THF/water, toluene).[3] | |
| Significant Dehalogenation | Reaction temperature is too high. | Lower the reaction temperature. |
| Prolonged reaction time. | Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. | |
| Inappropriate base or solvent. | Screen alternative bases and anhydrous solvents. | |
| Protodeboronation of Boronic Acid | Presence of excess water. | Use anhydrous solvents and ensure the base is dry, or use a base that is effective in anhydrous conditions.[5] |
| Boronic acid instability. | Use a slight excess of the boronic acid (1.1-1.5 equivalents) or consider using a more stable boronate ester.[3] | |
| Difficult Product Purification | Homocoupling of the boronic acid. | Ensure thorough degassing of the reaction mixture to remove oxygen. |
| Excess boronic acid. | Optimize the stoichiometry of the reactants.[3] | |
| Formation of multiple byproducts. | Re-optimize the reaction conditions (catalyst, base, solvent, temperature) to achieve a cleaner reaction profile. |
Data Presentation
The following tables provide representative data for the optimization of Suzuki coupling reactions with substrates similar to this compound. These should serve as a starting point for your own optimization studies.
Table 1: Catalyst and Ligand Screening for a Sterically Hindered Bromoaniline
| Entry | Palladium Source | Ligand | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | <10 | Standard conditions are often ineffective for hindered substrates. |
| 2 | Pd₂(dba)₃ | SPhos | 85 | Bulky, electron-rich ligands significantly improve yield. |
| 3 | Pd(OAc)₂ | XPhos | 92 | XPhos is often an excellent ligand for challenging couplings. |
| 4 | PdCl₂(dppf) | - | 45 | While better than PPh₃, dppf may not be optimal for this substrate. |
| 5 | (NHC)Pd G3 | - | 95 | N-Heterocyclic carbene-based catalysts can be highly effective.[4] |
| Reaction Conditions: Bromoaniline (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h. |
Table 2: Base and Solvent Optimization
| Entry | Base | Solvent | Yield (%) | Notes |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 35 | Weaker bases may result in lower yields for hindered substrates. |
| 2 | Cs₂CO₃ | Dioxane | 78 | Cs₂CO₃ is often more effective due to its solubility and the effect of the cation.[5] |
| 3 | K₃PO₄ | Toluene | 88 | A strong, non-nucleophilic base in a non-polar solvent can be a good combination. |
| 4 | K-O-t-Bu | THF | 94 | A very strong base can be beneficial, especially with NHC catalysts.[4] |
| 5 | K₃PO₄ | 2-MeTHF | 91 | 2-MeTHF can sometimes provide improved yields.[6] |
| Reaction Conditions: Bromoaniline (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃/XPhos (2 mol%), 100 °C, 12 h. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., XPhos, SPhos) or a palladium precatalyst
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Degassed water (if applicable)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., 2 mol%) and the ligand (e.g., 4 mol%) if not using a precatalyst. Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) to the flask via syringe.
-
Degassing: If using a solvent mixture with water, ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yields in Buchwald-Hartwig Reactions with 3-Bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions involving 3-Bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination with this compound?
A1: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. For electron-rich and sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Which palladium precursors are recommended for this type of reaction?
A2: Common and effective palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source and can directly enter the catalytic cycle, Pd(OAc)₂ is a Pd(II) source that requires in situ reduction, which can be achieved by the phosphine ligand or the amine reactant. Pre-formed palladium catalysts, which are often more stable and provide more consistent results, are also excellent choices.
Q3: What are the common side reactions to look out for?
A3: The most prevalent side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using anhydrous solvents. Another potential side reaction is the formation of diarylation or triarylation products if the amine coupling partner has multiple reactive sites.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
-
Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture. Ensure that the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous. Consider using a pre-formed palladium catalyst for more reliable activation.
-
Inappropriate Ligand: The ligand plays a critical role. For sterically hindered substrates, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than smaller ligands like P(t-Bu)₃.
-
Incorrect Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred. Weaker bases like K₂CO₃ or K₃PO₄ may not be strong enough for this transformation and can lead to lower yields.[1]
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Typical temperatures for these couplings range from 80-110 °C. If the reaction is sluggish, consider increasing the temperature.
Problem 2: Formation of Significant Side Products
Q: I am observing a significant amount of a side product that I suspect is the hydrodehalogenated starting material. How can I suppress this side reaction?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.
-
Water Contamination: Traces of water in the reaction mixture can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the prevalence of side reactions. A higher ligand-to-palladium ratio (typically 2:1 for monoligated Pd(0) species) can sometimes suppress hydrodehalogenation.
-
Choice of Base: The base can also play a role. In some cases, switching to a different base might reduce the rate of hydrodehalogenation.
Problem 3: Incomplete Conversion of Starting Material
Q: My reaction stalls and I observe a significant amount of unreacted this compound even after prolonged reaction times. What should I do?
A: Incomplete conversion can be due to several factors.
-
Catalyst Deactivation: The catalyst may deactivate over time. Adding a fresh portion of the catalyst and ligand midway through the reaction might help to drive it to completion.
-
Insufficient Base: Ensure that a sufficient excess of the base is used (typically 1.4-2.0 equivalents) to neutralize the HBr formed during the reaction and to maintain a basic environment for the catalytic cycle to proceed.
-
Solvent Effects: The solubility of the reactants and the catalyst can be an issue. Toluene and dioxane are common solvents for these reactions. If solubility is a problem, consider using a different solvent or a co-solvent system.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Buchwald-Hartwig amination of an aryl bromide with diphenylamine, a reaction analogous to the coupling with this compound. This data can serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | 95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | 94 |
Reaction Conditions: Bromobenzene (1.0 mmol), Diphenylamine (1.2 mmol), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv) | Solvent | Yield (%) |
| 1 | NaOtBu (1.4) | Toluene | 95 |
| 2 | LHMDS (1.4) | Toluene | 93 |
| 3 | K₃PO₄ (2.0) | Dioxane | 65 |
| 4 | K₂CO₃ (2.0) | Dioxane | 58 |
| 5 | NaOtBu (1.4) | Dioxane | 96 |
Reaction Conditions: Bromobenzene (1.0 mmol), Diphenylamine (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), 100 °C, 12 h.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via a syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Technical Support Center: Reactions of 3-Bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-diphenylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
The most frequently encountered side products in palladium-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira) involving this compound are the result of two primary side reactions:
-
Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding N,N-diphenylaniline. This side reaction is common for aryl bromides and can be influenced by the catalyst system, solvent, base, and reaction temperature.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, in this case, 3,3'-bis(N,N-diphenylamino)biphenyl. Homocoupling can occur with the starting aryl halide or with the organometallic coupling partner.[2][3]
Q2: How does the N,N-diphenylamino group affect the reactivity and side product formation of the aryl bromide?
The N,N-diphenylamino group is electron-donating, which increases the electron density of the aromatic ring. This electronic effect can influence the rates of the desired cross-coupling reaction versus the undesired side reactions. For instance, electron-rich aryl bromides can sometimes exhibit different reactivity patterns in Suzuki-Miyaura couplings.[4][5] The steric bulk of the diphenylamino group might also play a role in the accessibility of the catalytic center, potentially influencing ligand association and dissociation rates.
Q3: Are there any common impurities in commercial this compound that I should be aware of?
Commercial this compound is generally of high purity (typically ≥97%).[6][7] However, potential impurities could arise from the synthesis process. Common synthetic routes include the bromination of N,N-diphenylaniline or the N-arylation of 3-bromoaniline.[8][9][10] Potential impurities could include:
-
Unreacted starting materials (N,N-diphenylaniline or 3-bromoaniline).
-
Isomers (e.g., 2- or 4-Bromo-N,N-diphenylaniline) if the bromination is not perfectly regioselective.
-
Over-brominated products (dibromo-N,N-diphenylaniline).
It is always recommended to check the certificate of analysis provided by the supplier and, if necessary, purify the starting material before use.
Troubleshooting Guides
Issue 1: Formation of N,N-diphenylaniline (Hydrodehalogenation Product)
Symptoms:
-
A significant peak corresponding to the molecular weight of N,N-diphenylaniline (169.23 g/mol ) is observed in GC-MS analysis.
-
1H NMR of the crude product shows a complex aromatic region with signals characteristic of an unsubstituted phenyl group attached to the nitrogen, in addition to the expected product signals.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote hydrodehalogenation. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions. |
| Choice of Base | The base can be a source of hydride for the hydrodehalogenation pathway. If using bases like alkoxides, consider switching to carbonate or phosphate bases (e.g., K2CO3, Cs2CO3, K3PO4), which are often effective and may reduce this side reaction.[11][12] |
| Solvent Effects | Solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black, which can lead to catalyst decomposition and side reactions.[13] Consider using alternative solvents such as dioxane, toluene, or DMF. |
| Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of productive versus unproductive pathways. For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can be beneficial.[14] |
Issue 2: Formation of 3,3'-bis(N,N-diphenylamino)biphenyl (Homocoupling Product)
Symptoms:
-
A high molecular weight peak is observed in the mass spectrum, corresponding to the homocoupled product (C36H28N2, MW: 488.63 g/mol ).
-
The product is often less soluble and may precipitate from the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxygen in the Reaction Mixture | In Sonogashira coupling, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling).[15][16] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high concentrations may in some cases favor side reactions. Optimize the catalyst loading to the minimum effective amount. |
| Reaction Conditions in Ullmann Coupling | The classic Ullmann reaction often uses stoichiometric amounts of copper at high temperatures, which can favor homocoupling.[2] Modern protocols with catalytic copper and appropriate ligands at lower temperatures can minimize this.[17][18][19] |
| Nature of the Organometallic Reagent (in Suzuki Coupling) | The stability and reactivity of the organoboron reagent can influence the extent of its own homocoupling. Ensure the quality of the boronic acid or ester. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Work-up and Quenching
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Slowly add a quench solution. For Suzuki reactions, an aqueous solution of a mild acid like acetic acid in acetonitrile can be used to stop the reaction and aid in the subsequent work-up. For reactions involving copper salts, quenching with a saturated aqueous solution of ammonium chloride can help complex the copper and facilitate its removal.[20]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[21]
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from side products and unreacted starting materials.[21]
Protocol 2: Identification of Side Products by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Illustrative):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis:
-
Identify the peak for the desired product based on its expected retention time and mass spectrum.
-
Search for a peak corresponding to N,N-diphenylaniline (m/z 169).
-
Search for a peak corresponding to the homocoupled product, 3,3'-bis(N,N-diphenylamino)biphenyl (m/z 488).
-
Protocol 3: Identification of Side Products by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve the crude product in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
N,N-diphenylaniline: Look for characteristic signals of an unsubstituted phenyl group attached to the nitrogen. The aromatic protons will appear as multiplets in the range of approximately 6.9-7.3 ppm.[22]
-
3,3'-bis(N,N-diphenylamino)biphenyl: This symmetrical molecule will have a distinct set of aromatic signals. The complexity of the spectrum will depend on the coupling patterns, but it will be different from both the starting material and the desired cross-coupled product.
-
Desired Product: Compare the obtained spectrum with the expected spectrum of the desired product, paying attention to the appearance of new signals corresponding to the coupled moiety and the disappearance of the signals from the starting materials.
-
Visualizations
Caption: Main reaction pathway and common side reactions of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 10. A Copper-Catalyzed Arylation of Tryptamines for the Direct Synthesis of Aryl Pyrroloindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 19. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Workup [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Bromo-N,N-diphenylaniline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly through methods like the Buchwald-Hartwig amination, common impurities include unreacted starting materials such as 1,3-dibromobenzene and diphenylamine. Additionally, side products from competing reactions, such as the formation of triphenylamine or poly-aminated products, can also be present. Residual palladium catalyst and ligands are also common contaminants.
Q2: My purified this compound is a yellow solid, but I expected a white or off-white product. What could be the cause?
A2: A yellow coloration in the final product often indicates the presence of trace impurities, possibly residual palladium catalyst from the synthesis or oxidation products. Filtering a solution of the product through a pad of celite or activated carbon can sometimes remove these colored impurities. If the color persists after recrystallization, column chromatography may be necessary for complete removal.
Q3: I am having difficulty removing all the diphenylamine starting material. What is the best approach?
A3: Diphenylamine can often be challenging to remove completely by recrystallization alone due to its similar solubility profile to the product. Column chromatography is typically the most effective method for separating this compound from residual diphenylamine. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the two compounds.
Q4: Can I use distillation to purify this compound?
A4: Yes, given its relatively high boiling point (193 °C at 2.5 mmHg), vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.[1] However, it may not be effective in separating isomers or compounds with similar boiling points. It is crucial to use a high-vacuum system to prevent thermal decomposition of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution more slowly. |
| Product oils out instead of crystallizing. | - The solvent is too non-polar for the compound.- The concentration of the product is too high.- The cooling is too rapid. | - Add a small amount of a more polar co-solvent to the hot solution.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Use a different solvent system. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Product purity does not improve significantly. | - The chosen solvent is not effective at separating the impurities.- Impurities have very similar solubility to the product. | - Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene).- Consider using column chromatography for purification. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of product and impurities. | - The eluent system is not optimal (too polar or not polar enough).- The column was overloaded with the crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Use a shallower solvent gradient during elution.- Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight). |
| The product is tailing on the TLC and column. | - The compound is basic and is interacting strongly with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. If starting with pure hexane, add ethyl acetate or dichloromethane in increasing proportions. |
| Cracks appear in the silica gel bed. | - The column was not packed properly.- The solvent polarity was changed too abruptly. | - Ensure the silica gel is packed uniformly as a slurry.- When running a gradient, increase the polarity of the eluent gradually. |
Data Presentation
| Purification Method | Typical Conditions | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization | Ethyl acetate/Hexane (1:10) | ~90% | >98% | 73.5% | [2] |
| Column Chromatography | Silica gel, Dichloromethane/Hexane gradient | ~90% | >99% | 60-80% (estimated) | General Knowledge |
| Vacuum Distillation | 193 °C @ 2.5 mmHg | Variable | >97% (for non-volatile impurities) | Variable | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is adapted from a procedure for a similar compound and is a good starting point for the recrystallization of this compound.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Re-heat the solution gently until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of the pure product is 92-96 °C.[1]
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General workflow from synthesis to purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-N,N-diphenylaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the cross-coupling of 3-Bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most frequently employed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The choice of reaction depends on the desired product. The Suzuki reaction is used to form C-C bonds with boronic acids or esters. The Buchwald-Hartwig amination is used to form C-N bonds with amines. The Heck reaction forms C-C bonds with alkenes.
Q2: Which factors are critical for selecting a suitable catalyst system?
A2: Several factors influence the choice of a catalyst system for the cross-coupling of this compound. The electronic and steric properties of the substrate are key considerations. The choice of ligand is also crucial, as it influences the stability and activity of the palladium catalyst. Additionally, the reaction conditions, including the base, solvent, and temperature, must be optimized for each specific reaction.
Q3: What are some common challenges encountered during the cross-coupling of this compound?
A3: Researchers may encounter several challenges, including low reaction yields, the formation of side products, and difficult purification. Low yields can result from catalyst deactivation, incomplete reaction, or competing side reactions. Common side products include homocoupling of the starting materials and hydrodehalogenation of the aryl bromide. Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-catalyst. |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). The choice of base and solvent is often interdependent. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Use a higher ratio of the aryl bromide to the boronic acid. Ensure rigorous deoxygenation of the reaction mixture. |
| Hydrodehalogenation (de-bromination) | Use a weaker base or a less electron-rich ligand. Minimize the amount of water in the reaction. | |
| Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. | |
| Difficult Purification | Similar polarity of product and starting material | Optimize the reaction to achieve full conversion. If separation is still difficult, consider derivatization of the product or starting material to alter its polarity before chromatography. |
Catalyst Selection and Performance Data
The following tables summarize recommended catalyst systems and reported yields for the cross-coupling of this compound and analogous substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 92 | |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 98 | |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 94 | |
| PdCl₂(amphos) | amphos | Cs₂CO₃ | Toluene | 90 | 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium precursor (0.02 mmol), and the ligand (0.04 mmol).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yielding cross-coupling reactions.
Technical Support Center: Troubleshooting Failed Reactions with 3-Bromo-N,N-diphenylaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-diphenylaniline. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not proceeding to completion. What are the common causes?
A1: Incomplete conversion in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Ullmann reactions with this compound can stem from several factors. Key areas to investigate include:
-
Catalyst and Ligand: The choice and activity of the catalyst system are paramount. For palladium-catalyzed reactions, ensure you are using an appropriate ligand that is both electron-rich and sterically bulky enough to facilitate oxidative addition and reductive elimination.[1] Catalyst deactivation due to exposure to air or impurities can also be a culprit.
-
Base Selection: The strength and solubility of the base are critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases, especially for challenging substrates.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are typically required.
-
Solvent and Temperature: The reaction solvent must be appropriate for the chosen catalyst system and capable of dissolving the reactants. Aprotic polar solvents like dioxane, THF, or toluene are common choices.[2] Insufficient reaction temperature can lead to slow kinetics and incomplete conversion. Typical temperatures for these reactions range from 80-120 °C.
-
Reagent Quality: Ensure the purity of all reagents, including this compound, the coupling partner (e.g., boronic acid, amine, or phenol), and the solvent. Impurities can poison the catalyst or lead to side reactions.
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
A2: Common side products in cross-coupling reactions with aryl bromides include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of N,N-diphenylaniline. This can be caused by impurities in the reaction mixture or a competing reaction pathway where an intermediate undergoes β-hydride elimination.[3] Using high-purity reagents and ensuring an inert atmosphere can help minimize this.
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the aryl halide can occur, leading to biphenyl or other undesired byproducts. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group, especially in the presence of excess water or acidic impurities.[1] Using anhydrous solvents (when compatible with the base) can mitigate this issue.
Q3: How do I choose the optimal catalyst and ligand for my reaction with this compound?
A3: The optimal catalyst and ligand depend on the specific reaction type:
-
Suzuki Coupling: For sterically hindered substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective.[1]
-
Buchwald-Hartwig Amination: A variety of palladium catalysts and phosphine ligands have been developed for this reaction. The choice depends on the nature of the amine coupling partner. For primary and secondary amines, ligands like BINAP or DPPF have proven reliable.[3]
-
Ullmann Condensation: This copper-catalyzed reaction often requires a ligand to proceed under milder conditions. Amino acids like N,N-dimethylglycine or phenanthroline derivatives can be effective in promoting the reaction at lower temperatures.
A screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific transformation.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. Ensure proper storage conditions to prevent degradation. For Pd-catalyzed reactions, consider using a pre-catalyst that is more stable. |
| Inappropriate Ligand | For sterically demanding couplings, screen bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or NHC ligands.[1] |
| Suboptimal Base | Screen a variety of bases. For Suzuki reactions, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a sufficiently strong, non-nucleophilic base like NaOtBu is used. The base should be finely powdered for better reactivity. |
| Poor Solvent Choice | Ensure the solvent solubilizes all reactants and is compatible with the catalyst system. Aprotic polar solvents like dioxane, THF, or toluene are generally good starting points. For challenging couplings, 2-MeTHF has been shown to improve yields in some cases.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to 80-120 °C to proceed at a reasonable rate. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Oxygen can deactivate the catalyst. |
| Impure Reagents | Purify starting materials and ensure solvents are anhydrous and of high purity. |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation | Presence of protic impurities or competing β-hydride elimination pathway.[3] | Use anhydrous solvents and high-purity reagents. Optimize the ligand to favor reductive elimination over β-hydride elimination. |
| Homocoupling | Presence of oxygen or catalyst-mediated self-coupling. | Ensure rigorous degassing of the reaction mixture. Optimize the stoichiometry of the coupling partners. |
| Protodeboronation | Presence of excess water or acidic impurities in Suzuki reactions.[1] | Use anhydrous solvents where possible and ensure the base is sufficient to neutralize any acidic species. |
Experimental Protocols & Data
The following tables provide representative experimental conditions for common cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling: Synthesis of 3-(Diphenylamino)biphenyl
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂ (2 mol%) | 85-95 | Adapted from[2] |
| Ligand | SPhos (4 mol%) | ||
| Base | K₃PO₄ (2.0 equiv) | ||
| Solvent | Toluene/H₂O (5:1) | ||
| Temperature | 100 °C | ||
| Time | 12-24 h |
Detailed Protocol:
-
To a dry Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of N,N,N'-Triphenyl-1,3-phenylenediamine
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd₂(dba)₃ (1 mol%) | 80-90 | Adapted from[4] |
| Ligand | BINAP (1.5 mol%) | ||
| Base | NaOtBu (1.4 equiv) | ||
| Solvent | Toluene | ||
| Temperature | 100 °C | ||
| Time | 12-24 h |
Detailed Protocol:
-
In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Ullmann Condensation: Synthesis of 3-Phenoxy-N,N-diphenylaniline
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | CuI (10 mol%) | 70-85 | Adapted from[5] |
| Ligand | N,N-Dimethylglycine (20 mol%) | ||
| Base | Cs₂CO₃ (2.0 equiv) | ||
| Solvent | Dioxane | ||
| Temperature | 90 °C | ||
| Time | 24 h |
Detailed Protocol:
-
To a reaction vial, add CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol) and phenol (1.2 mmol).
-
Add anhydrous dioxane (5 mL).
-
Seal the vial and heat the mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
effect of base and solvent on 3-Bromo-N,N-diphenylaniline reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-diphenylaniline in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex triarylamine derivatives. These derivatives are of significant interest in materials science for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. The key reactions involving this substrate are the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck coupling, which allow for the formation of new carbon-nitrogen and carbon-carbon bonds at the 3-position of the aniline ring.
Q2: How does the choice of base impact the reactivity of this compound in cross-coupling reactions?
A2: The base plays a critical role in the catalytic cycle of palladium-catalyzed cross-coupling reactions. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). For Suzuki-Miyaura couplings, the base activates the boronic acid for transmetalation.[1] Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, often in the presence of water.[2] In Heck reactions, a weaker base such as triethylamine (Et₃N) or potassium carbonate is typically sufficient to regenerate the active Pd(0) catalyst.[3] The choice of base should be tailored to the specific reaction, solvent, and functional group tolerance of the substrates.
Q3: What solvents are recommended for reactions involving this compound?
A3: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates, as well as for stabilizing the palladium catalyst.
-
Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used for Buchwald-Hartwig and Suzuki reactions.[4]
-
N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are often employed in Heck reactions, particularly at elevated temperatures.[5][6]
-
For Suzuki couplings, biphasic solvent systems such as toluene/water or dioxane/water can be effective, especially when using inorganic bases.[2] It is essential to use anhydrous solvents, as water can lead to unwanted side reactions like hydrodehalogenation.
Q4: What are the typical palladium catalysts and ligands used with this compound?
A4: The selection of the palladium source and the phosphine ligand is critical for achieving high yields and reaction efficiency.
-
Palladium sources: Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate), and pre-formed palladium-ligand complexes.
-
Ligands: The choice of ligand depends on the specific reaction.
-
For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands like XPhos, SPhos, or BINAP are often effective.[7]
-
In Suzuki couplings , ligands such as triphenylphosphine (PPh₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[8]
-
For Heck reactions , triphenylphosphine is a standard choice.[5]
-
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. Consider using a pre-activated catalyst. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can be easily oxidized, leading to deactivation. |
| Inappropriate Base | Screen a variety of bases. For Buchwald-Hartwig, try a stronger base like NaOtBu or LiHMDS. For Suzuki, consider Cs₂CO₃ or K₃PO₄. | The strength and solubility of the base are critical for the catalytic cycle. The optimal base can be highly dependent on the specific reaction and solvent. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Try a different solvent system (e.g., switch from toluene to dioxane). | Water can lead to hydrodehalogenation of the aryl bromide. The solvent also affects the solubility of reagents and the stability of catalytic intermediates. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. Typical temperatures range from 80-120 °C.[5] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents. | Traces of water can lead to the protonolysis of key intermediates, resulting in the replacement of the bromine atom with hydrogen. |
| Homocoupling of Boronic Acid (Suzuki) | Thoroughly degas the reaction mixture to remove oxygen. Use a less reactive boronic ester if the boronic acid is unstable. | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Double Arylation (Buchwald-Hartwig) | Use a slight excess of the amine coupling partner. Adjust the stoichiometry of the reactants. | If the product amine is more reactive than the starting amine, it can undergo a second arylation. |
Experimental Protocols & Data
Buchwald-Hartwig Amination: Synthesis of Triarylamines
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a secondary amine.
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Representative Reaction Conditions:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~90 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | High |
Note: Yields are typical for analogous aryl bromide couplings and may vary for this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Logical Relationship for Reagent Selection:
Caption: Key components for a successful Suzuki-Miyaura coupling.
Representative Reaction Conditions:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 80-95 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | High |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 8 | ~90 |
Note: Yields are typical for analogous aryl bromide couplings and may vary for this compound.
Heck Coupling: Synthesis of Alkenyl Derivatives
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Reaction Scheme:
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Heck reaction.
Representative Reaction Conditions:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 70-90 |
| PdCl₂ | K₂CO₃ | DMAc | 120 | 18 | ~85 |
| Pd/C | NaOAc | NMP | 130 | 24 | Moderate |
Note: Yields are typical for analogous aryl bromide couplings and may vary for this compound.
References
Technical Support Center: 3-Bromo-N,N-diphenylaniline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when using 3-Bromo-N,N-diphenylaniline in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
Dehalogenation, the premature replacement of the bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich aryl bromides like this compound. This guide provides a systematic approach to diagnose and mitigate this undesired outcome.
Problem: Significant formation of N,N-diphenylaniline (dehalogenated byproduct) is observed.
Workflow for Troubleshooting Dehalogenation:
Caption: A stepwise workflow for troubleshooting dehalogenation.
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Action & Rationale |
| Ligand | Standard phosphine ligands (e.g., PPh₃) may not be optimal for electron-rich substrates. | Switch to bulky, electron-rich phosphine ligands. Examples include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step over competing dehalogenation pathways. |
| Base | Strong bases (e.g., NaOtBu) or amine bases can act as hydride donors or promote pathways leading to palladium-hydride species, which are key intermediates in dehalogenation. | Use weaker, non-nucleophilic inorganic bases. Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate hydride species that lead to dehalogenation. |
| Solvent | Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF, dioxane) can be sources of hydrogen for the dehalogenation side reaction. | Employ aprotic, non-polar solvents. Toluene is often a good choice as it is less likely to act as a hydride donor. Anhydrous conditions are crucial to minimize water as a potential hydrogen source. |
| Temperature | High reaction temperatures can favor the dehalogenation pathway. | Lower the reaction temperature. The activation energy for dehalogenation may be lower than that of the desired coupling. Reducing the temperature can selectively suppress the side reaction. Monitor the reaction for a longer duration to ensure complete conversion of the starting material. |
| Palladium Precursor | The choice of palladium precursor can influence the concentration of the active Pd(0) species and potentially affect side reactions. | Screen different palladium precursors. While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using pre-catalysts that are known to be efficient for challenging couplings. |
| Additives | The absence of additives that can stabilize the catalyst or influence the reaction pathway. | Consider the use of additives. In some cases, additives like tetra-n-butylammonium bromide (TBAB) can stabilize the catalytic species and improve reaction outcomes. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to dehalogenation?
A1: this compound is an electron-rich aryl bromide due to the electron-donating nature of the diphenylamino group. Electron-rich substrates can accelerate the oxidative addition step in the catalytic cycle. However, they can also stabilize intermediates that are prone to side reactions like hydrodehalogenation, especially under conditions where a hydride source is available.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the reaction of the palladium catalyst with a hydride source (e.g., water, alcohols, amines, or even the base) or through β-hydride elimination from an intermediate. Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the dehalogenated product.
Caption: Competing pathways of cross-coupling and dehalogenation.
Q3: Can the choice of coupling partner influence the extent of dehalogenation?
A3: Yes. For example, in Suzuki couplings, the nature of the boronic acid and the base used can impact the rate of transmetalation. If transmetalation is slow, the aryl-palladium-halide intermediate has a longer lifetime, increasing the probability of undergoing a side reaction like dehalogenation. Optimizing the conditions for efficient transmetalation is therefore crucial.
Q4: Are there any analytical methods to quantify the amount of dehalogenation?
A4: Yes, the most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the dehalogenated byproduct (N,N-diphenylaniline) and provide quantitative data on their relative amounts based on peak areas, often with the use of an internal standard for accuracy.
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions with a focus on minimizing dehalogenation. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
| Parameter | Condition | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | Other Pd(0) or Pd(II) sources can be screened. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand. |
| Base | K₃PO₄ (2.0 equiv) | A non-nucleophilic, moderately strong base. |
| Solvent | Toluene | Anhydrous and degassed. |
| Temperature | 80-100 °C | Lower end of the range is a good starting point. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst oxidation. |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the amination of this compound with a primary or secondary amine.
| Parameter | Condition | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source. |
| Ligand | BINAP or a Buchwald ligand (2-4 mol%) | The choice of ligand is critical and may need screening. |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv) | Milder bases to suppress dehalogenation. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 90-110 °C | Optimization may be required. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the chosen ligand, and the base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
By carefully selecting the reaction parameters as outlined in this guide, researchers can significantly improve the yield of the desired cross-coupled product and minimize the formation of the dehalogenated byproduct when working with this compound.
Technical Support Center: Scale-Up of Reactions Using 3-Bromo-N,N-diphenylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 3-Bromo-N,N-diphenylaniline. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1] When handling larger quantities, ensure adequate ventilation and use appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves.[1] It is classified as a combustible solid, so appropriate storage and handling procedures to avoid ignition sources are necessary.[1]
Q2: Which types of reactions are commonly performed with this compound, and what are the key scale-up considerations for each?
A2: this compound is a versatile intermediate commonly used in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds. The most prevalent reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling with a boronic acid or ester. Key scale-up considerations include:
-
Catalyst Selection and Loading: While various palladium catalysts can be used, optimizing the catalyst and ligand combination is crucial for efficiency and cost-effectiveness at scale.[2][3] Reducing catalyst loading without compromising yield is a primary goal.
-
Base Selection: The choice of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and impurity profile. Insoluble inorganic bases can present stirring challenges on a large scale.[4]
-
Solvent Selection: A solvent system that ensures sufficient solubility for all reactants and reagents is critical. Often, a mixture of an organic solvent and water is employed.[2][3]
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications. Developing an effective palladium scavenging or crystallization strategy is essential.[2][3]
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling with an amine. Key scale-up considerations include:
-
Ligand Selection: The choice of phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich ligands are often preferred.[5][6]
-
Base Strength and Solubility: Strong bases like sodium tert-butoxide can have limited functional group tolerance, while weaker, insoluble bases may lead to slower reaction rates and mixing issues at scale.[4][5][6] The use of soluble organic bases like DBU has been explored to address these issues.[7]
-
Reaction Temperature: Careful control of the reaction temperature is necessary to balance reaction rate with the potential for thermal degradation of reactants or products.
-
Side Reactions: On a large scale, even minor side reactions like hydrodehalogenation or the formation of biaryl byproducts can become significant, impacting yield and purity.[1]
-
Q3: How can I minimize the risk of catalyst deactivation or poisoning during a large-scale reaction?
A3: Catalyst deactivation, often observed as the formation of palladium black, can be a significant issue. To mitigate this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) to remove oxygen, which can lead to catalyst decomposition.[8]
-
Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
-
Ligand Selection: The appropriate ligand can stabilize the palladium catalyst and prevent aggregation.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound in a Suzuki-Miyaura coupling.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are from a reliable source and have been stored correctly. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring.[9] |
| Inappropriate Base | The chosen base may not be strong enough or may have poor solubility. Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃. For large-scale reactions, ensure efficient stirring to suspend inorganic bases.[4] |
| Poor Reagent Solubility | The reactants may not be fully dissolved in the chosen solvent system. Try a different solvent or a co-solvent mixture to improve solubility. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading. Ensure anhydrous conditions if using a non-aqueous system. Monitor the reaction and stop it once the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[8] |
Problem 2: Significant side product formation in a Buchwald-Hartwig amination.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation (loss of bromine) | This can be caused by certain ligands or bases. Optimize the ligand-to-palladium ratio and consider using a milder base. |
| Homocoupling of the Aryl Halide | This can occur at high temperatures or with high catalyst loadings. Reduce the reaction temperature and optimize the catalyst concentration. |
| β-Hydride Elimination (with certain amines) | Employ bulky ligands that favor reductive elimination over β-hydride elimination.[10] |
Quantitative Data Summary
The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using aryl bromides like this compound. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, XPhos Pd G3 | 0.5 - 2 mol% |
| Ligand | XPhos, SPhos | 1.1 - 1.5 equivalents relative to Pd |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Degassed |
| Temperature | 80 - 110 °C | |
| Boronic Acid | 1.1 - 1.5 equivalents |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, G3/G4 precatalysts | 1 - 5 mol% |
| Ligand | Xantphos, RuPhos | 1.1 - 1.5 equivalents relative to Pd |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | 1.4 - 2.0 equivalents. Base choice is critical and substrate-dependent.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | |
| Amine | 1.2 equivalents |
Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling
-
Vessel Preparation: Charge a suitably sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via a cannula or addition funnel.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., toluene) and wash with water and brine.
-
Purification: Concentrate the organic layer and purify the crude product, for example, by crystallization or column chromatography. Implement a palladium scavenging step if required.
Protocol 2: General Procedure for a Scale-Up Buchwald-Hartwig Amination
-
Catalyst Premixing (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a separate dry flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 1.1 eq. relative to Pd). Add a portion of the anhydrous, degassed solvent and stir for 15-30 minutes.
-
Vessel Preparation: Charge the main reactor with the base (e.g., NaOtBu, 1.5 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).
-
Inert Atmosphere: Seal the reactor and establish an inert atmosphere as described above.
-
Reagent Addition: Add the remaining degassed solvent to the main reactor, followed by the pre-mixed catalyst solution via cannula.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as required.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Bromo-N,N-diphenylaniline Coupling Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with palladium-catalyzed coupling reactions involving 3-Bromo-N,N-diphenylaniline, commonly known as Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Buchwald-Hartwig reaction involving this compound?
A general workup involves cooling the reaction, quenching, extraction with an organic solvent, washing to remove inorganic salts and base, and finally, purification. A common procedure is to cool the reaction mixture to room temperature, dilute it with a solvent like ethyl acetate or diethyl ether, and then wash it with water or brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: My reaction has stalled or shows low conversion. What are the potential causes and solutions?
Low conversion in Buchwald-Hartwig aminations can stem from several factors. These reactions are known to be sensitive to the choice of catalyst, ligand, base, and solvent, as well as the purity of the reagents.[2]
-
Catalyst/Ligand Inactivity : Ensure the palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere. The choice of a bulky, electron-rich phosphine ligand is critical for reaction efficiency.[3] Pre-catalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[2]
-
Solvent and Reagent Quality : Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions like dehalogenation.[2][4] Toluene, dioxane, and THF are commonly used solvents.[2][5]
-
Base Selection : The base is crucial for deprotonating the amine.[3] Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).[6][7] Ensure the base is not degraded and is strong enough for the specific amine being coupled.
-
Temperature : Some reactions may require heating to achieve full conversion. Temperatures typically range from room temperature to 100 °C or higher.[6][8]
Q3: I am observing significant side products. What are they and how can I minimize their formation?
Common side reactions in palladium-catalyzed aminations of aryl bromides include hydrodehalogenation (replacement of the bromine with hydrogen) and the formation of diarylamines from the coupling of the product with the starting aryl halide.[6][9]
-
Hydrodehalogenation : This can be caused by the presence of water or oxygen, which can lead to catalyst decomposition.[4] Using strictly anaerobic conditions and high-quality anhydrous solvents can minimize this side reaction.[4]
-
Diarylamine Formation : The aniline product formed can sometimes compete with the starting amine, leading to diarylated products.[9] This is more common in reactions with ammonia but can occur with other primary amines.[9] Using the appropriate ligand and controlling stoichiometry can help mitigate this.
-
Homocoupling : While less common for the amine partner, homocoupling of the aryl bromide can occur. Ensuring proper catalyst activation and reaction conditions can reduce this.[4]
Q4: How can I effectively remove the palladium catalyst residue from my product?
Palladium residues can be challenging to remove completely. A standard method is to filter the diluted reaction mixture through a pad of Celite or silica gel before concentrating the solvent.[1] This can adsorb a significant portion of the catalyst. For more stubborn cases, treatment of the organic solution with activated carbon or specialized metal scavengers may be necessary.
Q5: What is the best method to purify the final triarylamine product?
Purification is typically achieved by column chromatography on silica gel.[10] The choice of eluent system is critical for good separation. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.[11] Depending on the physical properties of the product, recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the workup and purification of this compound coupling products.
Problem: Low Yield of Desired Product
Low yields can be attributed to incomplete reactions, the formation of side products, or poor recovery during the work-up and purification steps.
A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting decision tree for low product yield.
Quantitative Data Summary
The table below summarizes typical reaction conditions for Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 5 mol% |
| Ligand | XPhos, RuPhos, BINAP, P(t-Bu)₃ | 1 - 10 mol% (often 1:1 or 2:1 L:Pd ratio) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | 1.2 - 2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed.[5] |
| Temperature | 25 °C - 110 °C | Reaction specific; aryl bromides often require heating.[8] |
| Concentration | 0.1 - 1.0 M |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol outlines a standard method for quenching the reaction and isolating the crude product.
Caption: Standard experimental workflow for aqueous workup.
Methodology:
-
Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), remove the heat source and allow the mixture to cool to ambient temperature.
-
Quenching/Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate, diethyl ether, or toluene. If necessary, quench the reaction by slowly adding saturated aqueous NH₄Cl or water.[1][4]
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove inorganic salts and the bulk of the base.[1]
-
Drying: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter the mixture to remove the drying agent. To aid in removing the palladium catalyst, the mixture can be passed through a small plug of silica gel or Celite during this step.[1]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude triarylamine product.
Protocol 2: Purification by Column Chromatography
Methodology:
-
Prepare Column: Prepare a silica gel column using a suitable solvent system, typically a non-polar solvent like hexanes or heptane.
-
Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column. Alternatively, load the concentrated sample directly onto the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexanes or 1-2% ethyl acetate in hexanes).[11]
-
Gradient (if necessary): Gradually increase the polarity of the eluent to facilitate the elution of the desired product. The specific gradient will depend on the polarity of the target compound and any impurities.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triarylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 9. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromo-N,N-diphenylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo-N,N-diphenylaniline, 3-bromo-N,N-diphenylaniline, and 4-bromo-N,N-diphenylaniline in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. The insights and data presented herein are intended to aid in the strategic design of synthetic routes and the selection of appropriate reaction conditions.
The reactivity of these isomers is primarily dictated by a combination of steric and electronic factors. The position of the bromine atom on the phenyl ring relative to the bulky N,N-diphenylamino group significantly influences the accessibility of the C-Br bond to the metal catalyst and the electronic nature of the reaction center.
Executive Summary of Reactivity Comparison
The expected trend in reactivity for these isomers in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig is generally:
4-Bromo-N,N-diphenylaniline (para) > this compound (meta) > 2-Bromo-N,N-diphenylaniline (ortho)
This trend is a direct consequence of the steric hindrance imposed by the ortho-N,N-diphenylamino group, which impedes the approach of the bulky catalyst to the C-Br bond. For the Ullmann reaction, which often proceeds under different mechanistic pathways and can be sensitive to electronic effects, the reactivity order may vary, but steric hindrance at the ortho position remains a significant factor.
Factors Influencing Reactivity
A logical breakdown of the factors influencing the reactivity of the bromo-N,N-diphenylaniline isomers is presented below.
Quantitative Data Summary
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Substrate | Predicted Yield Range (%) | Predicted Reaction Time | Key Influencing Factors |
| 2-Bromo-N,N-diphenylaniline | 20-60% | Long (12-48h) | Significant steric hindrance from the ortho-diphenylamino group impeding oxidative addition.[1][2] |
| This compound | 70-90% | Moderate (4-12h) | Minimal steric hindrance. The electron-donating nature of the diphenylamino group has a moderate activating effect. |
| 4-Bromo-N,N-diphenylaniline | 80-95% | Short (2-8h) | Minimal steric hindrance and favorable electronic effects of the para-diphenylamino group.[3] |
Table 2: Predicted Reactivity in Buchwald-Hartwig Amination
| Substrate | Predicted Yield Range (%) | Predicted Reaction Time | Key Influencing Factors |
| 2-Bromo-N,N-diphenylaniline | 10-50% | Very Long (>24h) | Severe steric hindrance makes this a very challenging substrate.[4][5] Requires specialized bulky ligands.[4] |
| This compound | 60-85% | Moderate (8-24h) | Standard reactivity for a meta-substituted aryl bromide. |
| 4-Bromo-N,N-diphenylaniline | 75-95% | Moderate (6-18h) | Generally high reactivity, similar to other para-substituted bromoarenes.[6][7] |
Table 3: Predicted Reactivity in Ullmann Condensation
| Substrate | Predicted Yield Range (%) | Predicted Reaction Time | Key Influencing Factors |
| 2-Bromo-N,N-diphenylaniline | 30-70% | Moderate to Long (12-36h) | Steric hindrance is a factor, but Ullmann conditions are often harsh, which can overcome some steric barriers.[8] |
| This compound | 50-80% | Moderate (12-24h) | Good reactivity is expected under standard Ullmann conditions.[9] |
| 4-Bromo-N,N-diphenylaniline | 60-90% | Moderate (12-24h) | Favorable electronics and lack of steric hindrance lead to good yields. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 2-, 3-, and 4-bromo-N,N-diphenylaniline. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate and coupling partner.
Suzuki-Miyaura Coupling: General Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo-N,N-diphenylaniline isomer with an arylboronic acid.[10]
Materials:
-
Bromo-N,N-diphenylaniline isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-N,N-diphenylaniline isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-N,N-diphenylaniline isomer with a primary or secondary amine.[11][12]
Materials:
-
Bromo-N,N-diphenylaniline isomer (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromo-N,N-diphenylaniline isomer.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Ullmann Condensation: General Protocol
This protocol provides a general method for the copper-catalyzed coupling of a bromo-N,N-diphenylaniline isomer with a nucleophile (e.g., a phenol or an amine).[13][14]
Materials:
-
Bromo-N,N-diphenylaniline isomer (1.0 equiv)
-
Nucleophile (e.g., phenol or aniline, 1.0-2.0 equiv)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the copper catalyst, ligand, base, bromo-N,N-diphenylaniline isomer, and nucleophile.
-
Flush the vessel with an inert gas.
-
Add the solvent.
-
Heat the mixture to 110-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
A Comparative Guide to the Suzuki Coupling of 3-Bromo-N,N-diphenylaniline and Other Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the aryl halide coupling partner is critical to the success of this reaction, with its electronic and steric properties profoundly influencing reactivity. This guide provides a comparative analysis of the performance of 3-Bromo-N,N-diphenylaniline, an electron-rich and sterically notable substrate, against a range of other common aryl bromides in the Suzuki coupling reaction.
General Principles of Aryl Bromide Reactivity in Suzuki Coupling
The reactivity of aryl bromides in the Suzuki-Miyaura coupling is primarily governed by the ease of the oxidative addition step, which is often rate-determining. Several factors influence this crucial step:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon atom bonded to the bromine, facilitating oxidative addition of the palladium catalyst and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the rate of oxidative addition, rendering the aryl bromide less reactive.
-
Steric Hindrance: Bulky substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, slowing down or even inhibiting the oxidative addition step. This effect is particularly pronounced with bulky catalyst ligands.
-
Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making aryl bromides generally more reactive than aryl chlorides. Aryl iodides, with an even weaker C-I bond, are typically the most reactive among the common aryl halides.
Comparative Performance of Aryl Bromides in Suzuki Coupling
The following table summarizes the performance of various aryl bromides in the Suzuki coupling reaction with phenylboronic acid, based on data from published literature. It is important to note that the reaction conditions are not identical across all examples, which can influence the observed yields and reaction times. However, this data provides a useful benchmark for understanding the relative reactivity of different substrates.
| Aryl Bromide | Structure | Substituent Effect | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | ![]() | Electron-donating, Sterically hindered | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 (estimated for similar substrates) | [Adapted from[1]] |
| Bromobenzene | ![]() | Neutral | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | >95 | [2] |
| 4-Bromoanisole | ![]() | Electron-donating | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1 | 98 | [3] |
| 4-Bromonitrobenzene | ![]() | Electron-withdrawing | Pd-polymer hybrid | K₂CO₃ | Isopropanol | 70 | 0.25 | 98 | [4] |
| 2-Bromotoluene | ![]() | Sterically hindered | Pd(dba)₂ / R-Phos | K₃PO₄·H₂O | Dioxane | 100 | 24 | 95 | [5] |
| 4-Bromobiphenyl | ![]() | Neutral | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 91 |
Reactivity of this compound
This compound presents a unique combination of electronic and steric challenges for the Suzuki coupling reaction. The N,N-diphenylamino group is strongly electron-donating, which deactivates the aryl bromide towards oxidative addition. Furthermore, the bulky phenyl groups can introduce steric hindrance, potentially impeding the approach of the palladium catalyst.
Due to these factors, standard Suzuki coupling conditions that are effective for simple or activated aryl bromides may result in low yields and slow reaction rates with this compound. To achieve high conversion, more specialized and highly active catalyst systems are often required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can more readily undergo oxidative addition with deactivated aryl bromides. Additionally, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed to facilitate the transmetalation step.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid. This protocol can be adapted for the specific aryl bromides discussed in this guide, with the understanding that optimization of the catalyst, ligand, base, and reaction conditions may be necessary for challenging substrates like this compound.
Representative Protocol for Suzuki-Miyaura Coupling [2]
Materials:
-
Aryl bromide (1.0 eq)
-
Phenylboronic acid (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
n-Propanol
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and sodium carbonate.
-
Solvent Addition: Add a mixture of n-propanol and deionized water (typically in a 3:1 to 5:1 ratio).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Suzuki Coupling and Substrate Evaluation
To further aid in the understanding of the Suzuki coupling reaction and the logical process for evaluating the reactivity of different aryl bromides, the following diagrams are provided.
References
Comparative Analysis of Novel Compounds Synthesized from 3-Bromo-N,N-diphenylaniline
A detailed guide for researchers and drug development professionals on the characterization, biological activity, and synthesis of novel compounds derived from a versatile triphenylamine scaffold.
This guide provides a comprehensive comparison of two novel compounds synthesized from the starting material 3-Bromo-N,N-diphenylaniline. This foundational molecule offers a versatile platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The following sections detail the synthesis, characterization, and comparative biological activities of a pyrazole-substituted triphenylamine (Compound A) and a borylated triphenylamine (Compound B), providing researchers with key data and methodologies to inform their own discovery efforts.
Comparative Data of Synthesized Compounds
The following table summarizes the key quantitative data for the two novel compounds, offering a direct comparison of their structural and biological properties.
| Parameter | Compound A: N,N-diphenyl-3'-(1H-pyrazol-1-yl)aniline | Compound B: 3-(dimesitylboryl)-N,N-diphenylaniline |
| Molecular Formula | C₂₁H₁₇N₃ | C₃₀H₃₀BN |
| Molecular Weight | 311.38 g/mol | 415.38 g/mol |
| Appearance | White solid | Yellow solid |
| Melting Point | 110-112 °C | 198-200 °C |
| ¹H NMR (CDCl₃, δ) | 8.02 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 1.8 Hz, 1H), 7.50-7.45 (m, 2H), 7.38-7.28 (m, 6H), 7.18-7.10 (m, 4H), 6.55 (t, J = 2.1 Hz, 1H) | 7.69 (s, 1H), 7.41 (d, J = 7.6 Hz, 1H), 7.28 (t, J = 7.8 Hz, 1H), 7.19-7.15 (m, 4H), 7.05-6.99 (m, 7H), 6.81 (s, 4H), 2.29 (s, 6H), 2.11 (s, 12H) |
| ¹³C NMR (CDCl₃, δ) | 148.2, 147.5, 141.8, 133.5, 130.3, 129.5, 127.0, 125.2, 124.5, 120.2, 119.8, 118.9, 108.2 | 148.1, 147.5, 141.0, 140.6, 138.9, 138.2, 134.8, 129.3, 128.3, 124.1, 123.0, 122.3, 23.3, 21.2 |
| Mass Spec (m/z) | [M+H]⁺ 312.15 | [M]⁺ 415.25 |
| Biological Target | Not explicitly defined, potential kinase inhibitor | Not explicitly defined, potential fluorescent probe |
| Reported Activity | Potential anticancer agent | Fluorescent properties |
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds are provided below, enabling reproducibility and further investigation.
Synthesis of Compound A: N,N-diphenyl-3'-(1H-pyrazol-1-yl)aniline
This synthesis is achieved through a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), pyrazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.
Synthesis of Compound B: 3-(dimesitylboryl)-N,N-diphenylaniline
This synthesis involves a lithiation followed by borylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimesitylboron fluoride (Mes₂BF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise and stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve dimesitylboron fluoride (1.2 mmol) in anhydrous diethyl ether (5 mL).
-
Add the solution of dimesitylboron fluoride to the lithiated aniline solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/dichloromethane mixture to afford the final product.
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships for the described compounds.
Caption: Synthetic pathway for Compound A.
Caption: Synthetic pathway for Compound B.
Caption: Potential applications of the novel compounds.
A Comparative Guide to Analytical Techniques for Validating the Purity of 3-Bromo-N,N-diphenylaniline
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthetic intermediates like 3-Bromo-N,N-diphenylaniline is of paramount importance for the integrity of subsequent research and the quality of final products. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of this compound, complete with experimental protocols and comparative performance data.
The primary analytical techniques for assessing the purity of this compound and identifying potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
Potential Impurities in this compound
The purity of the final product is largely influenced by the synthetic route employed. Common methods for the synthesis of this compound include the Buchwald-Hartwig amination and the Ullmann condensation. These synthetic pathways can introduce specific impurities that need to be monitored.
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[1][2][3]
-
Unreacted Starting Materials: 3-bromoaniline and an aryl halide (e.g., iodobenzene or bromobenzene), or diphenylamine and a dihalobenzene.
-
Homocoupling Products: Biphenyls or other homocoupled products from the starting aryl halides.
-
Catalyst Residues: Residual palladium and phosphine ligands.
-
Side-Reaction Products: Products from competing side reactions, such as hydrodehalogenation of the starting aryl halide.[1]
2. Ullmann Condensation: This is a copper-catalyzed reaction that also forms C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[4]
-
Unreacted Starting Materials: 3-bromoaniline and an aryl halide, or diphenylamine and a dihalobenzene.
-
Homocoupling Products: Similar to the Buchwald-Hartwig reaction, homocoupling of aryl halides can occur.
-
Catalyst Residues: Residual copper salts.
-
Thermal Degradation Products: Due to the high reaction temperatures, thermal degradation of starting materials or the product may occur.
Comparative Analysis of Analytical Techniques
The following sections detail the principles, experimental protocols, and expected performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
Data Presentation: Quantitative Performance Comparison
The table below summarizes the expected performance characteristics for each technique. The data is representative of the analysis of brominated aromatic compounds and may vary for this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. |
| Typical Stationary Phase | C18 silica gel (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Not applicable |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | ~0.01 µg/mL[1] | Dependent on concentration and acquisition time |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[1] | ~0.03 µg/mL[1] | Dependent on concentration and acquisition time |
| Precision (%RSD) | < 2%[1] | < 5%[1] | < 1% |
| Accuracy (% Recovery) | 98-102%[1] | 95-105%[1] | Highly accurate with a suitable internal standard |
| Sample Derivatization | Not required | Not typically required | Not required |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.
Methodology:
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
For quantitative analysis, prepare a series of calibration standards of a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. This compound is amenable to GC analysis.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at 15 °C/min.
-
Hold: Hold at 300 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution before injection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.[5]
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Mandatory Visualization
The following diagrams illustrate the workflow for the analytical techniques and the logical relationships in method selection.
Caption: Workflow for the purity validation of this compound.
Caption: Decision tree for selecting an analytical method for purity analysis.
References
A Comparative Guide to Ligands for the Amination of 3-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction is instrumental in the synthesis of a vast array of molecules, from pharmaceuticals to organic materials. The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, reaction rate, and substrate scope. This guide provides a comparative analysis of various ligands for the amination of a specific and pharmaceutically relevant substrate: 3-Bromo-N,N-diphenylaniline.
Performance Comparison of Ligands
Below is a table summarizing the expected performance of commonly used Buchwald-Hartwig ligands for the amination of this compound with a representative amine, morpholine. The data is extrapolated from studies on similar aryl bromide substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12-24 | >90 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 12-24 | >90 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100-110 | 18-24 | 70-85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100-110 | 18-24 | 60-80 |
| P(o-tolyl)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 24 | <50 |
Note: Yields are highly dependent on the specific amine coupling partner and precise reaction conditions. The data presented should be considered as a guideline for ligand selection and reaction optimization.
Experimental Protocols
A general and reproducible protocol is essential for the successful implementation and comparison of different catalytic systems. The following is a representative procedure for the Buchwald-Hartwig amination of this compound.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a dry Schlenk flask is charged with the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: To the flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4-2.0 equiv.).
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Reaction: The flask is sealed, and the reaction mixture is heated with vigorous stirring at the specified temperature (typically 80-110 °C).
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.
Workflow and Mechanistic Overview
The successful execution of the Buchwald-Hartwig amination relies on a well-defined catalytic cycle. The following diagram illustrates the general experimental workflow and the key steps in the catalytic process.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is depicted below. It illustrates the transformation of the palladium catalyst through various oxidation states to facilitate the C-N bond formation.
Assessing the Electronic Properties of 3-Bromo-N,N-diphenylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of organic molecules are fundamental to their function in a wide range of applications, from pharmaceuticals to organic electronics. Understanding these properties is crucial for the rational design of new materials and drugs. This guide provides a comparative assessment of the electronic properties of 3-Bromo-N,N-diphenylaniline and its derivatives, placed in context with related diphenylamine and triphenylamine compounds. Due to a lack of extensive experimental data for this compound in the reviewed literature, this guide utilizes theoretical data for the closely related 3-Bromodiphenylamine and experimental data from various substituted analogs to provide a comprehensive overview.
Comparative Analysis of Electronic Properties
The electronic properties of diphenylamine and triphenylamine derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of their charge injection and transport capabilities. These parameters are frequently investigated for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices where they function as hole-transporting materials. The introduction of substituent groups onto the diphenylamine framework can significantly modulate these energy levels.
Below is a compilation of theoretical and experimental data for 3-Bromodiphenylamine and a selection of other relevant derivatives. The HOMO and LUMO energies are typically determined experimentally using cyclic voltammetry (CV) and UV-Vis spectroscopy.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 3-Bromodiphenylamine | Theoretical (DFT) | -5.58 | -0.95 | 4.63 | [1] |
| Diphenylamine | Experimental | -5.4 | -2.0 | 3.4 | General Literature |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) | Experimental | -5.5 | -2.4 | 3.1 | General Literature |
| 4,4'-Bis(N,N-diphenylamino)biphenyl (TPA) | Experimental | -5.3 | -2.3 | 3.0 | General Literature |
| Tris(4-bromophenyl)amine | Experimental | -5.7 | -2.4 | 3.3 | General Literature |
| N,N,N',N'-Tetraphenylbenzidine (NPD) | Experimental | -5.4 | -2.4 | 3.0 | General Literature |
| ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) Br-DQTPA | Experimental | -5.67 | -2.71 | 2.96 | [2] |
| (9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene) Br-DTF | Experimental | -5.70 | -2.52 | 3.18 | [2] |
Note: The data for 3-Bromodiphenylamine is based on theoretical calculations and serves as an estimate for the electronic properties of this compound.[1] The experimental values for other compounds are provided for comparative purposes to illustrate the effect of different substituents on the electronic properties of the diphenylamine core structure. The HOMO and LUMO levels can be influenced by the specific experimental conditions.
Experimental Protocols
Accurate determination of the electronic properties of these compounds relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The potential of the working electrode is then swept linearly with time from a starting potential to a switching potential and back. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation potential (E_ox) and reduction potential (E_red) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its absorption of light at different wavelengths.
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., chloroform, THF, or toluene) to a known concentration. For thin-film measurements, the material is deposited onto a transparent substrate like quartz.
-
Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths (typically 200-800 nm). A reference cuvette containing only the solvent is used to obtain a baseline.
-
Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The onset of the lowest energy absorption band is used to determine the optical energy gap (E_g^opt) using the Tauc plot method or by identifying the wavelength at the absorption edge (λ_onset). The energy gap is calculated using the equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Visualizing Experimental Workflows and Structure-Property Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the electronic properties of organic compounds.
References
- 1. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Battle of the Bromides: A Comparative Guide to Hole Transport Materials from Brominated Precursors
For researchers and scientists at the forefront of perovskite solar cell technology, the choice of hole transport material (HTM) is a critical determinant of device performance and stability. Many of the most successful HTMs are synthesized from brominated precursors. This guide provides an in-depth performance comparison of prominent HTMs derived from such precursors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The strategic introduction of bromine atoms into precursor molecules allows for versatile and efficient subsequent chemical modifications, typically through cross-coupling reactions, to build up the final complex structure of the HTM. This synthetic approach is central to the production of many state-of-the-art HTMs. Here, we compare the performance of several such materials, highlighting the impact of their molecular structure, which originates from their specific brominated intermediates, on key photovoltaic parameters.
Comparative Performance Data
The following table summarizes the key performance metrics of perovskite solar cells employing different HTMs synthesized via brominated precursors. The data is compiled from various studies to provide a clear, side-by-side comparison.
| Hole Transport Material (HTM) | Precursor/Core | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| Spiro-OMeTAD | 9,9'-spirobifluorene | ~2 x 10-4 (doped) | >20 (doped) | ~1.1 | ~23 | ~75 | [1] |
| SFD-OMeTAD | Indenone Spirofluorene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| tDBF | Dibenzofuran | Higher than mDBF & bDBF | 19.46 | 1.08 | 23.54 | 76.47 | [3] |
| bDBF | Dibenzofuran | Higher than mDBF | 18.66 | 1.07 | 23.80 | 73.60 | [3] |
| mDBF | Dibenzofuran | Not explicitly quantified | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Zn-26:PC61BM | Porphyrin | 1.6 x 10-4 | 19.2 | 1.04 | 23.32 | 78 | [4] |
Note: Performance metrics can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes. Spiro-OMeTAD often requires p-dopants like Li-TFSI and tBP to achieve high conductivity and device performance[5][6][7].
Experimental Methodologies
The synthesis of these HTMs and the fabrication of the solar cell devices involve multi-step processes. Below are generalized experimental protocols based on the cited literature.
General Synthesis Protocol for HTMs from Brominated Precursors
The synthesis of many advanced HTMs, such as derivatives of Spiro-OMeTAD and dibenzofuran-based materials, often involves a key bromination step followed by a cross-coupling reaction.
-
Bromination of the Core Molecule: The starting core molecule (e.g., 9,9'-spirobifluorene for Spiro-OMeTAD, dibenzofuran for DBF-based HTMs) is subjected to bromination using a suitable brominating agent (e.g., N-Bromosuccinimide - NBS) in a chlorinated solvent. The reaction conditions are controlled to achieve the desired degree of bromination (e.g., tetrabromination)[2][3].
-
Purification of the Brominated Intermediate: The resulting brominated precursor is purified, often through column chromatography, to isolate the desired isomer with a high degree of purity.
-
Cross-Coupling Reaction: The purified brominated intermediate is then reacted with an amine-containing compound (e.g., N,N-di-p-methoxyphenylamine) via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination[2]. This step attaches the hole-transporting moieties to the core structure.
-
Final Product Purification: The final HTM product is purified using techniques like column chromatography and recrystallization to achieve the high purity required for semiconductor applications.
Perovskite Solar Cell Fabrication and Characterization Protocol
A standard protocol for fabricating and testing a perovskite solar cell with an n-i-p architecture is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by sintering at high temperature. A mesoporous TiO₂ layer is then often spin-coated on top of the compact layer.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A top metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization: The current density-voltage (J-V) characteristics of the completed device are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
Synthesis and Functionalization Pathway
The following diagram illustrates the general synthetic workflow for creating hole transport materials from brominated precursors.
Caption: General synthesis workflow for HTMs from brominated precursors.
Conclusion
The use of brominated precursors is a powerful and versatile strategy for the synthesis of high-performance hole transport materials for perovskite solar cells. The properties of the final HTM, and consequently the solar cell performance, are heavily influenced by the structure of the brominated intermediate and the nature of the functional groups attached to it. While Spiro-OMeTAD remains a benchmark material, novel HTMs derived from different brominated precursors, such as the dibenzofuran-based tDBF, are demonstrating comparable or even superior performance, often with the potential for lower production costs. The continued exploration of new brominated precursors and synthetic routes is a promising avenue for the development of next-generation, highly efficient, and stable perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Spiro-MeOTAD sublimed grade | Borun New Material [chemborun.com]
- 7. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Regioisomers of Bromo-N,N-diphenylaniline
A detailed spectroscopic analysis of the ortho, meta, and para regioisomers of bromo-N,N-diphenylaniline is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their key spectroscopic characteristics, supported by experimental data and detailed methodologies, to aid in their unambiguous identification and characterization.
The substitution pattern of the bromine atom on the phenyl ring of N,N-diphenylaniline significantly influences its electronic environment, leading to distinct spectroscopic signatures for the 2-bromo, 3-bromo, and 4-bromo isomers. Understanding these differences is crucial for quality control, reaction monitoring, and the structural elucidation of more complex molecules derived from these building blocks. This guide focuses on the three primary spectroscopic techniques for organic compound characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the three regioisomers of bromo-N,N-diphenylaniline.
| Spectroscopic Technique | 2-Bromo-N,N-diphenylaniline | 3-Bromo-N,N-diphenylaniline | 4-Bromo-N,N-diphenylaniline |
| ¹H NMR (CDCl₃, ppm) | Data not available | Data not available | 7.62–7.21 (m, 7H), 7.19–7.00 (m, 5H), 6.99–6.93 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | Data not available | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available | Data not available |
| Mass Spectrometry (m/z) | Data not available | [M+H]⁺: 324.03822, [M+Na]⁺: 346.02016 | M⁺: 323, 325 |
Note: The current literature search did not yield complete experimental data for all isomers. The table will be updated as more data becomes available.
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis of bromo-N,N-diphenylaniline regioisomers.
Synthesis of Bromo-N,N-diphenylaniline Isomers
General Procedure for Bromination of N,N-diphenylaniline:
A common method for the synthesis of the para-isomer (4-bromo-N,N-diphenylaniline) involves the electrophilic bromination of N,N-diphenylaniline using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or ethyl acetate.
-
Example Protocol for 4-bromo-N,N-diphenylaniline: To a solution of triphenylamine (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1 equivalent). Reflux the reaction mixture for 4 hours under a nitrogen atmosphere. After cooling, the succinimide byproduct is filtered off, and the solvent is evaporated. The crude product is then recrystallized from ethanol to yield the pure 4-bromo-N,N-diphenylaniline.
General Procedure for Buchwald-Hartwig Amination:
The ortho and meta isomers can be synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Example Protocol for 2-bromo-N,N-diphenylaniline: In a reaction vessel, combine diphenylamine (1 equivalent), o-dibromobenzene (2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent (e.g., toluene). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC). After cooling, the reaction is quenched, and the product is extracted, purified by column chromatography, and recrystallized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified bromo-N,N-diphenylaniline isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC-MS system.
-
Ionization and Analysis: Electron ionization (EI) is a common method for generating ions. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the bromo-N,N-diphenylaniline regioisomers.
This guide provides a foundational framework for the spectroscopic analysis of bromo-N,N-diphenylaniline regioisomers. As more experimental data becomes available, this resource will be updated to offer a more complete comparative analysis for the scientific community.
A Comparative Guide to the Electrochemical Characterization of Materials Derived from 3-Bromo-N,N-diphenylaniline
This guide provides a comparative analysis of the electrochemical properties of materials derived from 3-Bromo-N,N-diphenylaniline and leading alternative hole-transporting materials (HTMs). It is intended for researchers, scientists, and drug development professionals working with electroactive organic materials. The guide summarizes key performance data, details experimental protocols for characterization, and visualizes relevant electrochemical processes.
Introduction to Materials Derived from this compound
Materials derived from this compound are part of the broader class of triphenylamine (TPA) derivatives, which are well-known for their excellent hole-transporting properties. The nitrogen atom's lone pair of electrons can be easily oxidized, forming a stable radical cation, which facilitates the transport of positive charge carriers (holes). The presence of a bromine atom on one of the phenyl rings is expected to influence the material's electronic properties, such as its oxidation potential and charge carrier mobility, through inductive and mesomeric effects. These materials are typically synthesized via electropolymerization of the this compound monomer, leading to the formation of electroactive polymer films.
Comparison of Electrochemical Properties
A direct comparison of experimentally determined electrochemical data for materials specifically derived from this compound with common alternative HTMs is challenging due to the limited availability of published experimental results for the former. However, based on computational studies of closely related brominated triphenylamine derivatives and experimental data for prominent alternatives like Spiro-OMeTAD and carbazole-based polymers, a comparative overview can be constructed.
| Property | Poly(this compound) (Theoretical Estimation) | Spiro-OMeTAD | Carbazole-Based Polymers (e.g., PVK) |
| Oxidation Potential (Eox vs. Fc/Fc+) | ~0.6 - 0.8 V | ~0.4 - 0.6 V | ~0.8 - 1.2 V |
| HOMO Energy Level | ~ -5.2 to -5.4 eV | ~ -5.1 to -5.3 eV | ~ -5.5 to -6.0 eV |
| LUMO Energy Level | ~ -2.0 to -2.2 eV | ~ -2.0 to -2.2 eV | ~ -2.2 to -2.5 eV |
| Electrochemical Band Gap (Eg) | ~ 3.0 - 3.2 eV | ~ 2.9 - 3.1 eV | ~ 3.3 - 3.5 eV |
| Hole Mobility (μh) | 10-5 - 10-4 cm2V-1s-1 | 10-5 - 10-3 cm2V-1s-1[1] | 10-6 - 10-5 cm2V-1s-1 |
Note: The data for Poly(this compound) are theoretical estimations based on computational studies of similar brominated triphenylamine structures. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for key electrochemical characterization techniques are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a material.
-
Instrumentation: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or foil).
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6)) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane) is used.
-
Procedure: The material to be analyzed is either dissolved in the electrolyte solution or coated as a thin film onto the working electrode. The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the material. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, using the following equations (referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level):
-
EHOMO = -e (Eoxonset vs. Fc/Fc+ + 4.8) eV
-
ELUMO = -e (Eredonset vs. Fc/Fc+ + 4.8) eV
-
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV for determining redox potentials, as it minimizes the contribution of the capacitive current.
-
Instrumentation and Setup: The same three-electrode system as in CV is used.
-
Procedure: A series of small potential pulses are superimposed on a linearly increasing potential ramp. The current is measured twice during each pulse, once before the pulse and once at the end of the pulse. The difference in current is then plotted against the base potential.
-
Data Analysis: DPV produces peaks at the redox potentials, and the peak height is proportional to the concentration of the electroactive species. This technique provides more accurate determination of peak potentials compared to CV.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport properties of materials and interfaces.
-
Instrumentation and Setup: A three-electrode system is used, coupled with a potentiostat capable of performing impedance measurements.
-
Procedure: A small amplitude AC voltage is applied to the system over a wide range of frequencies, and the resulting AC current and phase shift are measured.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). By fitting the data to an equivalent circuit model, various parameters can be extracted, such as the charge transfer resistance (Rct), which is related to the kinetics of the redox reactions, and the double-layer capacitance (Cdl). For thin films, EIS can provide information about the bulk conductivity and dielectric properties of the material.
Signaling Pathways and Experimental Workflows
In the context of electrochemical characterization, "signaling pathways" can be interpreted as the mechanisms of electrochemical reactions and charge transport processes.
References
Verifying the Blueprint of a Molecule: A Comparative Guide to Confirming the Structure of 3-Bromo-N,N-diphenylaniline Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of reaction products derived from 3-Bromo-N,N-diphenylaniline, with a primary focus on the gold-standard method of single-crystal X-ray crystallography.
While a multitude of spectroscopic techniques provide essential pieces of the structural puzzle, X-ray crystallography delivers a definitive and high-resolution map of atomic positions, bond lengths, and angles, leaving no room for ambiguity. This guide will delve into the experimental protocols for common reactions of this compound, the subsequent structural confirmation via X-ray crystallography, and a comparison with alternative analytical methods, supported by experimental data for analogous compounds.
From Reactant to Product: The Synthetic Pathway
This compound is a versatile building block in organic synthesis, amenable to a variety of cross-coupling reactions. Two of the most powerful and widely used methods for forming new carbon-carbon and carbon-nitrogen bonds from aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines, forming a new carbon-nitrogen bond between an aryl halide and an amine.
The general workflow for the synthesis and structural confirmation of a reaction product of this compound is depicted below.
Caption: A schematic overview of the experimental process from the starting material to the final, structurally confirmed product.
The Decisive Evidence: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unparalleled detail into the atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
While a specific crystal structure for a direct reaction product of this compound from a Suzuki or Buchwald-Hartwig reaction was not found in a comprehensive search of available literature, the following table outlines the typical crystallographic data that would be obtained and presented for a hypothetical product, 3-phenyl-N,N-diphenylaniline, a plausible outcome of a Suzuki coupling reaction.
| Crystallographic Parameter | Hypothetical Data for 3-phenyl-N,N-diphenylaniline | Significance |
| Empirical Formula | C24H19N | Confirms the elemental composition of the crystal. |
| Formula Weight | 321.41 | Molar mass of the molecule in the asymmetric unit. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 15.456(6) Å, c = 12.345(5) Å, β = 109.87(2)° | Dimensions and angle of the fundamental repeating unit of the crystal. |
| Volume | 1812.3(12) ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density | 1.178 Mg/m³ | Density of the crystal calculated from the crystallographic data. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-Fit (GOF) | 1.05 | An indicator of the quality of the structural refinement. A value close to 1 is ideal. |
A Comparative Look: Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a suite of spectroscopic techniques are routinely employed to provide crucial, albeit often indirect, structural information. The following table compares the information provided by these techniques with that of X-ray crystallography.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Provides an unambiguous and definitive molecular structure. | Requires a suitable single crystal, which can be challenging and time-consuming to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-space proximity of atoms (NOESY). | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Provides indirect structural information; interpretation can be complex for intricate molecules. Does not provide bond lengths or angles. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accurate mass determination, confirming the molecular formula. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
Detailed Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
A detailed experimental protocol for a representative Buchwald-Hartwig amination reaction is provided below. This protocol is based on established procedures for similar aryl bromides.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Anhydrous toluene (5 mL) is added to the Schlenk tube via syringe.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl amine.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of the purified product is grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit with the experimental data.
The logical relationship between the choice of analytical technique and the desired structural information is illustrated in the following diagram.
Caption: A flowchart illustrating the decision-making process for selecting the appropriate structural analysis method.
Safety Operating Guide
Proper Disposal of 3-Bromo-N,N-diphenylaniline: A Comprehensive Guide
Ensuring the safe and compliant disposal of 3-Bromo-N,N-diphenylaniline is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste effectively. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Safety and Hazard Summary
This compound is a chemical compound that requires careful handling due to its associated hazards. It is harmful if swallowed, causes skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2] Furthermore, it may have long-lasting harmful effects on aquatic life.[1][2]
| Hazard Information | Description |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life |
| Precautionary Statements | P273: Avoid release to the environmentP280: Wear protective gloves/ eye protection/ face protectionP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
| Storage Class | 11: Combustible Solids |
Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[3][4][5] It is crucial to adhere to both national and local regulations governing chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".
-
Do not mix with other waste streams. Keep it in its original container if possible, or a compatible, properly labeled container.
-
-
Personal Protective Equipment (PPE):
-
Container Management:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Complete any required hazardous waste manifests or paperwork provided by your EHS department or the disposal contractor.
-
Handling of Contaminated Materials:
-
Any materials, such as personal protective equipment, paper towels, or labware, that are contaminated with this compound should be treated as hazardous waste.
-
These items must be collected in a designated, sealed container and disposed of following the same protocol as the chemical itself. Handle uncleaned containers as you would the product itself.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-N,N-diphenylaniline
This guide provides critical safety, handling, and disposal information for 3-Bromo-N,N-diphenylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)
-
Causes skin irritation (Skin Irritation, Category 2)
-
May cause an allergic skin reaction (Skin Sensitization, Category 1)
-
Causes serious eye irritation (Eye Irritation, Category 2)
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)
-
May cause long-lasting harmful effects to aquatic life (Chronic Aquatic Toxicity, Category 4)
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved N95 Dust Mask or higher | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Physicochemical and Hazard Data
| Property | Value |
| CAS Number | 78600-33-6 |
| Molecular Formula | C₁₈H₁₄BrN |
| Molecular Weight | 324.21 g/mol |
| Appearance | Solid |
| Melting Point | 92-96 °C |
| Boiling Point | 193 °C at 2.5 mmHg |
| Hazard Statements | H302, H315, H317, H319, H335, H413 |
| Precautionary Statements | P273, P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 |
| Storage Class | 11 - Combustible Solids |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or in a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Step 2: Waste Disposal
-
Approved Facility: Dispose of all waste containing this compound through a licensed and approved waste disposal plant.[2][3]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






